1,3-Cyclohexadiene-5-propanal
Description
Contextualization of Cyclohexadiene Scaffolds in Advanced Synthesis
Cyclohexadiene scaffolds are pivotal building blocks in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. The arrangement of conjugated double bonds within the six-membered ring provides a rich landscape for a variety of chemical transformations. These scaffolds are particularly valued as intermediates in the synthesis of natural products and biologically active molecules. rsc.org
One of the key reactions involving cyclohexadiene scaffolds is the Diels-Alder reaction, a powerful tool for forming six-membered rings with high stereocontrol. orgsyn.orgmdpi.com The diene moiety of the cyclohexadiene ring readily participates in [4+2] cycloaddition reactions with a range of dienophiles. thegoodscentscompany.com Furthermore, metal-catalyzed reactions, such as [2+2+2] cycloadditions, have been developed to construct 1,3-cyclohexadiene (B119728) derivatives. thegoodscentscompany.comresearchgate.net The ability to functionalize the cyclohexadiene core at various positions allows for the synthesis of a diverse array of substituted cyclic compounds.
Recent advancements in synthetic methodologies have expanded the toolkit for creating functionalized cyclohexadienes. For instance, Birch reduction of aromatic compounds in the presence of carbonyl compounds offers a one-pot synthesis of 1,3-cyclohexadiene derivatives. d-nb.info This method allows for the introduction of carbon-carbon bonds at specific positions, leading to structures analogous to 1,3-Cyclohexadiene-5-propanal.
Significance of Conjugated Dienals in Chemical Research
Conjugated dienals, characterized by a sequence of double and single bonds culminating in an aldehyde group, are highly reactive and versatile intermediates in organic synthesis. kochi-tech.ac.jp The extended π-system of conjugated dienals results in unique electronic properties that influence their reactivity. libretexts.org They can undergo a variety of transformations, including nucleophilic additions (both 1,2- and 1,4-addition), cycloadditions, and oxidation/reduction reactions. nih.govmasterorganicchemistry.com
The aldehyde group in a conjugated dienal can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing a handle for further functionalization. nih.gov The conjugated diene system can participate in pericyclic reactions, such as the Nazarov cyclization to form cyclopentenones, or act as a diene in Diels-Alder reactions. acs.org The synthesis of conjugated dienals can be achieved through various methods, including the palladium-catalyzed aerobic dehydrogenation of enals, which offers a direct and efficient route to these valuable building blocks. nih.gov
The reactivity of conjugated dienals is also of interest in the study of reaction mechanisms. The competition between 1,2- and 1,4-addition of nucleophiles to these systems is a classic example of kinetic versus thermodynamic control. masterorganicchemistry.com
Structural Framework of this compound and its Relevance
The structural framework of this compound combines the key features of a cyclohexadiene scaffold and a conjugated dienal. The molecule consists of a six-membered ring with two conjugated double bonds, and a propanal group attached at the 5-position. This specific arrangement of functional groups suggests a rich and diverse reactivity profile.
The conjugated system extends from the diene in the ring to the aldehyde group, creating an electron-deficient π-system that is susceptible to nucleophilic attack. The presence of both a diene and a dienophile (the α,β-unsaturated aldehyde) within the same molecule opens up the possibility of intramolecular reactions.
Table 1: Calculated Parameters for the Diels-Alder Reaction of 1,3-Cyclohexadiene with Substituted Ethene researchgate.net
| Dienophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | HOMO-LUMO Gap (eV) |
| Ethene | 25.13 | -39.33 | 7.97 |
| Hydroxyethene | 26.24 | -39.46 | 7.74 |
| Nitroethene | 20.91 | -45.54 | 5.06 |
Data obtained from computational modeling at the B3LYP/6-311++G(2df, 2P) level of theory.
Historical Perspectives on Related Chemical Entities
The study of cyclohexadiene derivatives has a rich history. Early methods for the preparation of 1,3-cyclohexadiene included the dehydrobromination of 1,2-dibromocyclohexane (B1204518) and the dehydration of cyclohexen-3-ol. orgsyn.org These foundational methods paved the way for the development of more sophisticated and selective synthetic routes.
A significant milestone in the synthesis of functionalized cyclohexadienes was the discovery and development of the Birch reduction in the mid-20th century. This reaction provided a means to access 1,4-cyclohexadienes from aromatic precursors, which could then be isomerized to the more stable 1,3-cyclohexadienes. wikipedia.org
In more recent decades, the focus has shifted towards enantioselective methods for the synthesis of chiral cyclohexadiene derivatives. The use of enzymes to produce cyclohexadiene-cis-diols from aromatic compounds has provided access to valuable chiral building blocks for the synthesis of natural products. rsc.org The history of these synthons highlights the continuous evolution of synthetic chemistry towards greater efficiency and stereocontrol.
Structure
3D Structure
Properties
CAS No. |
40954-60-7 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-cyclohexa-2,4-dien-1-ylpropanal |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5,8-9H,4,6-7H2 |
InChI Key |
CUEATJFSTUTZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1CCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Cyclohexadiene 5 Propanal and Analogous Structures
De Novo Synthetic Routes to the 1,3-Cyclohexadiene (B119728) Core
The foundational step in synthesizing 1,3-cyclohexadiene-5-propanal is the construction of the substituted cyclohexadiene ring. The following sections detail established methods for forming this cyclic diene system.
Dehydrohalogenation, an elimination reaction that removes a hydrogen and a halogen atom from adjacent carbons, is a classic method for creating double bonds. To form a 1,3-cyclohexadiene, a double dehydrohalogenation is required from a suitable dihalogenated cyclohexane (B81311) precursor.
One common approach involves the treatment of 1,2-dibromocyclohexane (B1204518) with a strong base. orgsyn.orgmdpi.com For instance, using sodium hydride in a solvent like triethylene glycol dimethyl ether can effect a double elimination to yield 1,3-cyclohexadiene. orgsyn.org Other bases such as quinoline (B57606) have also been utilized for the dehydrobromination of 3-bromocyclohexene (B24779) to the corresponding diene. orgsyn.org
Theoretically, to synthesize a 5-substituted analog like this compound, one would start with a correspondingly substituted dihalocyclohexane. The challenge lies in the synthesis of the precursor, such as 4,5-dibromocyclohexane-1-propanal, and ensuring the stability of the aldehyde group under the strongly basic conditions required for elimination. The use of bulky, non-nucleophilic bases could potentially favor the desired elimination over side reactions involving the aldehyde. youtube.com
Table 1: Bases Used in Dehydrohalogenation for 1,3-Cyclohexadiene Synthesis
| Base | Substrate | Product | Reference |
| Sodium Hydride | 1,2-Dibromocyclohexane | 1,3-Cyclohexadiene | orgsyn.org |
| Quinoline | 3-Bromocyclohexene | 1,3-Cyclohexadiene | orgsyn.org |
| Tributylamine | 1,2-Dibromocyclohexane | 1,3-Cyclohexadiene | orgsyn.org |
| Sodium Hydroxide | 1,2-Dibromocyclohexane | 1,3-Cyclohexadiene | orgsyn.org |
This table is interactive and can be sorted by clicking on the column headers.
The acid-catalyzed dehydration of alcohols is another fundamental method for alkene synthesis. Formation of a 1,3-cyclohexadiene can be achieved through the dehydration of an unsaturated alcohol like cyclohexen-3-ol or through a double dehydration of a cyclohexane-1,2-diol. orgsyn.org The reaction is typically carried out in the presence of a strong acid catalyst such as phosphoric acid or sulfuric acid. orgsyn.orgumass.edu
For a 5-substituted target, a precursor such as 5-(3-hydroxypropyl)-cyclohex-2-en-1-ol could theoretically undergo dehydration to form the diene. However, controlling the regioselectivity of the elimination and preventing isomerization of the double bonds are significant challenges. Furthermore, the aldehyde functionality in the target molecule is sensitive to acidic conditions, which could lead to undesired polymerization or cyclization reactions. A potential strategy would involve using a protected form of the propanal group, such as an acetal, which is stable to acid and can be deprotected after the diene is formed.
Pyrolytic eliminations, which involve heating a substrate to a high temperature to induce elimination, can also be used to generate 1,3-cyclohexadienes. A notable example is the pyrolysis of the diacetate of cyclohexane-1,2-diol at 540°C. orgsyn.org This type of reaction, often proceeding through a concerted cyclic transition state (syn-elimination), can offer good selectivity. The pyrolysis of 1,3-cyclohexadiene itself has also been studied, leading to products like benzene (B151609) and cyclohexene (B86901). rsc.org
Synthesizing this compound via this route would require a 4-(3-oxopropyl)-cyclohexane-1,2-diol diacetate precursor. The high temperatures involved pose a significant risk of degrading the aldehyde functional group. This method is generally less suitable for complex molecules with sensitive functionalities unless the functional group is robust under pyrolytic conditions or is introduced after the core ring has been formed.
Modern synthetic chemistry offers powerful cyclization strategies using organometallic and organocatalytic methods to construct complex ring systems with high control over stereochemistry and regiochemistry.
Organocatalysis, in particular, provides routes to substituted cyclohexadienes under mild conditions. For example, proline-catalyzed self-condensation of α,β-unsaturated aldehydes can generate substituted 1,3-cyclohexadienals. nih.govmdpi.com A relevant approach for forming 5-substituted systems involves the Lewis acid-catalyzed 6π-electrocyclization of linear trienes. The stereochemistry of the double bonds and the presence of substituents, including at the position corresponding to C-5 of the final product, are critical factors in determining the reaction's energy barrier. nih.govmdpi.com
Another powerful organometallic approach involves the chromium-mediated dearomatization of benzaldehyde (B42025) derivatives. A tricarbonylchromium complex of a phenylmethanimine (B108103) can undergo nucleophilic addition followed by trapping with an electrophile to yield 5,6-disubstituted 1,3-cyclohexadienals. nih.gov This method offers a pathway to introduce substituents onto the cyclohexadiene ring with good control.
Table 2: Selected Organocatalyzed and Organometallic Reactions for Substituted 1,3-Cyclohexadienes
| Catalyst/Reagent | Starting Materials | Product Type | Key Feature | Reference |
| L-Proline | α,β-Unsaturated Aldehydes | Substituted 1,3-Cyclohexadien-1-als | Asymmetric self-condensation | nih.gov |
| Lewis Acids (e.g., TsOH, TiCl4) | Cinnamaldehyde (B126680), Enamines | 5,6-Disubstituted 1,3-Cyclohexadien-1-als | Diels-Alder Reaction | nih.gov |
| Lewis Acids | Linear Hexatrienes | 5-Substituted 1,3-Cyclohexadien-1-als | 6π-Electrocyclization | nih.gov |
| Cr(CO)3 Complex | Benzaldehyde Derivatives | 5,6-Disubstituted 1,3-Cyclohexadien-1-als | Dearomatization/Nucleophilic Addition | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
The Birch reduction is a well-established method for the partial reduction of aromatic rings to afford 1,4-cyclohexadienes, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org While this method traditionally yields the non-conjugated 1,4-diene, recent advancements have expanded its utility.
A significant development is the one-pot synthesis of 1,3-cyclohexadienes by conducting the Birch reduction of benzoic acids in the presence of carbonyl compounds. d-nb.infonih.gov In this reaction, the initially formed dianion is trapped by the carbonyl compound. The regioselectivity of this trapping can lead to the formation of a conjugated 1,3-diene system, a product not accessible through classical Birch reduction protocols. d-nb.info The applicability of this method to a wide range of benzoic acids and carbonyl compounds makes it a versatile tool for generating substituted 1,3-cyclohexadienes. d-nb.infonih.gov The synthesis of a 5-substituted analog would depend on the selection of a correspondingly substituted benzoic acid precursor.
Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. rsc.org While ring-closing metathesis (RCM) is often used for larger rings, related strategies can be applied to cyclohexadiene synthesis. A key two-step approach involves obtaining 1,4-cyclohexadiene (B1204751), which can be sourced from the metathesis of plant oils like soybean oil, followed by isomerization to the more stable, conjugated 1,3-cyclohexadiene. nih.govresearchgate.net This isomerization is often catalyzed by transition metal complexes, such as those containing ruthenium. nih.gov
This strategy is primarily suited for producing the unsubstituted 1,3-cyclohexadiene on a large scale from renewable resources. nih.gov Adapting this to synthesize this compound would necessitate a 1,4-cyclohexadiene precursor with a propanal (or protected propanal) group at the 5-position. The feasibility would depend on the synthesis of this specific starting material and the tolerance of the isomerization catalyst to the aldehyde functionality.
Electrochemical Synthesis Pathways
Electrochemical synthesis offers a sustainable and reagent-free alternative for the formation of complex organic molecules. While direct electrochemical synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, the anodic oxidation of toluene (B28343) derivatives in methanol (B129727) can lead to the formation of dimethylacetal intermediates, which can then be hydrolyzed to the corresponding aldehyde. gre.ac.uk This suggests a possible route where a suitably substituted cyclohexadiene could be electrochemically oxidized to introduce an aldehyde functionality.
Another relevant electrochemical method is the synthesis of aldehydes from organic halides and N,N-disubstituted formamides. This process involves electrolysis in a single-compartment cell, followed by hydrolysis of the reaction mixture to yield the aldehyde. google.com Furthermore, the anodic oxidation of 1,4-dimethoxybenzene (B90301) in methanol has been shown to produce 3,3,6,6-tetramethoxy-1,4-cyclohexadiene, demonstrating the feasibility of forming cyclohexadiene rings through electrochemical means. orgsyn.org These examples underscore the potential of electrosynthesis for accessing precursors to or the final structure of this compound, even though a direct, optimized protocol remains a subject for future research.
Functionalization Strategies for the Aldehyde Moiety
Aldol-Type Condensations in Dienal Synthesis
Aldol-type condensations are a cornerstone in the synthesis of α,β-unsaturated aldehydes and can be extended to the formation of dienal systems. While not directly forming the 1,3-cyclohexadiene ring itself, these reactions are crucial for constructing the propanal side chain or for creating precursors that can later be cyclized. The reaction of an enolate with an aldehyde or ketone, followed by dehydration, can generate a new carbon-carbon double bond, a key step in building the conjugated system of a dienal.
For the synthesis of cyclic dienals, an intramolecular aldol (B89426) condensation can be a powerful strategy. A suitably designed acyclic precursor with two carbonyl groups can be induced to cyclize, forming the six-membered ring and the conjugated diene system in a single transformation.
Functional Group Interconversions and Transformations
The aldehyde moiety in this compound can be accessed through the transformation of other functional groups. These interconversions are a common strategy in multi-step syntheses, allowing for greater flexibility in the choice of starting materials and reaction pathways.
A primary alcohol at the corresponding position on the cyclohexadiene ring can be oxidized to the aldehyde using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the use of Swern or Dess-Martin periodinane oxidation conditions are effective for this transformation while minimizing over-oxidation to the carboxylic acid.
Alternatively, a carboxylic acid or its ester derivative can be reduced to the aldehyde. This is often achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can selectively reduce the ester to the aldehyde without further reduction to the alcohol. Another approach involves the conversion of a carboxylic acid to an acyl chloride, which can then be reduced to the aldehyde via Rosenmund reduction.
Regioselective Introduction of the Propanal Side Chain
The regioselective introduction of a propanal side chain at the 5-position of a 1,3-cyclohexadiene ring is a significant synthetic challenge due to the presence of multiple reactive sites. One potential strategy involves the use of transition metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed reaction could couple a 1,3-cyclohexadiene derivative bearing a suitable leaving group at the 5-position with an organometallic reagent containing the propanal synthon.
Another approach could be the Diels-Alder reaction, which is a powerful tool for the regioselective formation of six-membered rings. nih.gov By choosing a diene and a dienophile with appropriate substituents, it is possible to control the position of the side chain in the resulting cyclohexene adduct. Subsequent chemical modifications would then be necessary to introduce the diene functionality and the propanal group. For instance, a Lewis acid-catalyzed Diels-Alder reaction between an enamine and cinnamaldehyde can result in a 1,3-cyclohexadienal substituted at the 5- and 6-positions. nih.gov
Alkylation of a pre-formed 1,3-cyclohexadiene could also be explored. However, controlling the regioselectivity of this reaction can be difficult. The use of directing groups or specific catalysts might be necessary to favor alkylation at the desired C-5 position.
Stereoselective and Asymmetric Synthesis of this compound Derivatives
Chiral Catalyst-Mediated Transformations
The synthesis of enantiomerically pure derivatives of this compound can be achieved through the use of chiral catalysts. These catalysts can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 1,3-cyclohexadienals. researchgate.net For example, the reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde in the presence of a Jørgensen-Hayashi organocatalyst can provide stereocontrolled access to the cyclohexadienal core. researchgate.net
Palladium-catalyzed asymmetric reactions have also been shown to be effective for the enantio- and regioselective functionalization of 1,3-cyclohexadiene. dicp.ac.cn For instance, a three-component carboamination of 1,3-cyclohexadiene with aryl iodides and anilines using a chiral palladium catalyst has been developed to produce chiral cyclohexenylamines with high enantioselectivity. dicp.ac.cn Similar strategies could potentially be adapted for the introduction of a propanal side chain in a stereoselective manner.
Below is a table summarizing some of the chiral catalysts and their applications in the synthesis of 1,3-cyclohexadiene derivatives.
| Catalyst Type | Example Catalyst | Reaction Type | Product | Stereoselectivity |
| Organocatalyst | Jørgensen-Hayashi catalyst | Aldehyde cyclization | Chiral 1,3-cyclohexadienal | High |
| Transition Metal | Pd/Ming-Phos | Carboamination | Chiral cyclohexenylamine | High (up to 99% ee) |
Diastereoselective Approaches
The development of stereocontrolled methods for the synthesis of chiral 1,3-cyclohexadienals, which are structurally analogous to this compound, has been a focus of synthetic innovation. A notable advancement in this area is the use of organocatalysis to achieve high levels of diastereoselectivity.
A novel and efficient approach involves the organocatalyzed asymmetric reaction between a β-disubstituted-α,β-unsaturated aldehyde and a chiral α,β-unsaturated aldehyde. plos.orgnih.gov This method provides a direct and stereocontrolled route to the chiral 1,3-cyclohexadienal backbone. The reaction is effectively catalyzed by a Jørgensen-Hayashi organocatalyst, a type of diarylprolinol silyl (B83357) ether, which is known to facilitate various asymmetric reactions of aldehydes through the formation of active enamine and/or iminium intermediates. plos.org
The reaction proceeds via a cascade mechanism, likely involving a Diels-Alder type cycloaddition, where the catalyst controls the facial selectivity of the approach of the reactants, leading to the formation of specific diastereomers. researchgate.net This methodology is particularly valuable as it allows for the synthesis of highly functionalized and optically active 1,3-cyclohexadiene structures from readily available starting materials. plos.orgresearchgate.net The resulting chiral cyclohexadienals are of interest as potential photoprotective agents due to their extended conjugation. plos.org
| Parameter | Description |
|---|---|
| Reaction Type | Organocatalyzed Asymmetric Reaction |
| Key Reactants | β-disubstituted-α,β-unsaturated aldehyde and a chiral α,β-unsaturated aldehyde |
| Catalyst | Jørgensen-Hayashi organocatalyst |
| Key Outcome | Stereocontrolled access to chiral 1,3-cyclohexadienal backbones |
| Significance | Provides a route to enantiomerically enriched and functionalized cyclohexadiene derivatives. plos.orgnih.gov |
Total Synthesis of Complex Molecules Incorporating this compound Substructures
The 1,3-cyclohexadiene-1-carboxaldehyde scaffold, a close analog of this compound, has proven to be a valuable and versatile building block in the total synthesis of several complex and biologically active natural products. nih.govsemanticscholar.org Its utility stems from the rich chemistry of the diene system and the aldehyde functional group, which can be elaborated into a variety of other functionalities.
One prominent example is the use of 1,3-cyclohexadiene-1-carboxaldehyde as a key starting material in the total synthesis of fumagillol (B1674179). nih.gov In this synthesis, a crucial step involves the dihydroxylation of the more electron-rich γ,δ-double bond of the cyclohexadiene ring. nih.gov This selective functionalization sets the stage for subsequent transformations that ultimately lead to the complex architecture of the target molecule.
Similarly, a cyclohexadienal intermediate was employed in the total synthesis of (+)-palitantin, a natural product with antifungal and antibiotic activities. nih.govsemanticscholar.org The synthesis involved the dihydroxylation of the cyclohexadienal to a diol, which was a key intermediate en route to the final product. nih.gov The cyclohexadiene carboxaldehyde precursor for this synthesis was generated through a self-dimerization of (E)-4-acetoxycrotonaldehyde in the presence of L-proline. nih.gov
These examples underscore the strategic importance of the 1,3-cyclohexadiene-propanal substructure in providing a foundational framework for the efficient construction of intricate molecular targets. The ability to selectively manipulate the double bonds and the aldehyde group within this scaffold offers synthetic chemists a powerful tool for achieving their synthetic goals.
| Target Molecule | 1,3-Cyclohexadiene Precursor | Key Transformation | Significance |
|---|---|---|---|
| Fumagillol | 1,3-Cyclohexadiene-1-carboxaldehyde | Dihydroxylation of the γ,δ-double bond. nih.gov | Serves as a foundational building block for a complex natural product. nih.gov |
| (+)-Palitantin | Cyclohexadienal intermediate | Dihydroxylation to a diol intermediate. nih.gov | Demonstrates the utility of the scaffold in synthesizing bioactive compounds. nih.govsemanticscholar.org |
Reaction Mechanisms and Reactivity of 1,3 Cyclohexadiene 5 Propanal Derivatives
Pericyclic Reaction Pathways
Pericyclic reactions are a class of concerted chemical reactions wherein the transition state is cyclic and there is a concerted reorganization of electrons. adichemistry.com For derivatives of 1,3-cyclohexadiene (B119728), the most significant of these are electrocyclic ring-opening and ring-closure reactions, and cycloaddition reactions, particularly the Diels-Alder reaction.
Electrocyclic reactions are intramolecular pericyclic processes that involve the conversion of a conjugated π-electron system into a cyclic compound by forming a σ-bond at the expense of a π-bond, or the reverse ring-opening process. adichemistry.comlibretexts.org The 1,3-cyclohexadiene system, containing 6 π-electrons (4 from the diene and 2 from the breaking σ-bond in the ring-opening), can undergo a reversible electrocyclic reaction to form a substituted 1,3,5-hexatriene (B1211904). masterorganicchemistry.com The stereochemical outcome of these reactions is highly dependent on whether they are initiated by heat (thermal conditions) or light (photochemical conditions). libretexts.orgmsu.edu
Under thermal conditions, the electrocyclic ring-opening of 1,3-cyclohexadiene and its analogs to the corresponding 1,3,5-hexatriene is a stereospecific process. libretexts.org This reaction proceeds through a disrotatory mechanism. masterorganicchemistry.comwikipedia.org In a disrotatory process, the substituents at the termini of the forming or breaking σ-bond rotate in opposite directions (one clockwise, one counter-clockwise). libretexts.orglibretexts.org
This stereospecificity is governed by the symmetry of the highest occupied molecular orbital (HOMO) of the 6 π-electron system. wikipedia.org For the ground-state (thermal) reaction, the HOMO (ψ₃) has terminal p-orbitals with lobes of the same phase on the same side of the molecule. To achieve constructive, in-phase overlap to form the new σ-bond in the ring-closing direction, or to break the σ-bond in the ring-opening direction, the orbitals must rotate in opposite directions. libretexts.org For instance, heating cis-5,6-dimethyl-1,3-cyclohexadiene exclusively yields (2E,4Z,6Z)-2,4,6-octatriene. libretexts.org This disrotatory pathway is symmetry-allowed and thus energetically favorable under thermal conditions. wikipedia.org
When 1,3-cyclohexadiene or its derivatives are irradiated with ultraviolet (UV) light, the molecule is promoted to an electronically excited state. libretexts.org The subsequent electrocyclic ring-opening follows a different stereochemical path compared to the thermal reaction. Photochemical electrocyclization of a 6π system proceeds via a conrotatory mechanism. libretexts.orgmsu.eduoup.com In a conrotatory process, the terminal groups rotate in the same direction (both clockwise or both counter-clockwise). libretexts.org
This change in mechanism is due to the different symmetry of the relevant molecular orbital in the excited state. masterorganicchemistry.com Upon photoexcitation, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO), which then becomes the new singly occupied molecular orbital (SOMO) that dictates the reaction's stereochemistry. The symmetry of this orbital (ψ₄*) for a hexatriene system is such that the terminal lobes of like phase are on opposite sides. Consequently, a conrotatory motion is required for bond formation. oup.com The photochemically induced ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene is a well-studied ultrafast reaction, serving as a prototype for many important biological and chemical processes, such as the synthesis of Vitamin D. nih.govresearchgate.netnih.gov The reaction proceeds through conical intersections, allowing for rapid relaxation from the excited state to the ground state of the product. nih.govresearchgate.net
The stereospecific outcomes of electrocyclic reactions are precisely predicted by the Woodward-Hoffmann rules, which are based on the principle of the conservation of orbital symmetry. dspmuranchi.ac.inwikipedia.orglibretexts.org These rules state that a pericyclic reaction is symmetry-allowed when the molecular orbitals of the reactant transform into the product orbitals continuously, maintaining their symmetry throughout the reaction. dspmuranchi.ac.inprinceton.edu
For electrocyclic reactions, the rules are summarized based on the number of π-electrons involved and the reaction conditions (thermal or photochemical). The interconversion between 1,3-cyclohexadiene and 1,3,5-hexatriene is a 6π-electron process (4n+2 system, where n=1). stereoelectronics.org
The Woodward-Hoffmann selection rules for electrocyclic reactions are as follows:
| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |
| 4n | Thermal | Conrotatory |
| 4n | Photochemical | Disrotatory |
| 4n + 2 | Thermal | Disrotatory |
| 4n + 2 | Photochemical | Conrotatory |
Table created based on data from multiple sources. princeton.eduwikipedia.org
As the table indicates, for a 6π (i.e., 4n+2) system like the 1,3-cyclohexadiene/1,3,5-hexatriene interconversion, the thermally induced reaction is disrotatory, while the photochemically induced reaction is conrotatory. oup.comstereoelectronics.orgrsc.org This theoretical framework provides a powerful tool for predicting and understanding the stereochemistry of these and other pericyclic reactions. nih.govwikipedia.org
The conjugated diene of the 1,3-cyclohexadiene moiety makes it an excellent participant in cycloaddition reactions. These are pericyclic reactions in which two π-electron systems react to form a cyclic product with two new σ-bonds. adichemistry.com
The Diels-Alder reaction is a [4+2] cycloaddition, where a 4π-electron system (the diene) reacts with a 2π-electron system (the dienophile) to form a six-membered ring. wikipedia.orgamazonaws.com The 1,3-cyclohexadiene subunit in a molecule like 1,3-Cyclohexadiene-5-propanal serves as the diene component. Because the diene is locked in an s-cis conformation, which is necessary for the reaction, 1,3-cyclohexadiene and its derivatives are highly reactive dienes. masterorganicchemistry.com
The reaction is concerted and stereospecific, with the stereochemistry of the reactants being retained in the product. wikipedia.org When 1,3-cyclohexadiene reacts with a dienophile, it forms a bicyclo[2.2.2]octene derivative. researchgate.net The reaction typically favors the formation of the endo product due to secondary orbital interactions between the developing π-system of the product and the substituents on the dienophile, a phenomenon known as the Alder-endo rule. wikipedia.org
The reactivity of the 1,3-cyclohexadiene subunit in Diels-Alder reactions can be influenced by substituents on both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction rate. wikipedia.org The presence of the propanal group in this compound could influence the regioselectivity and stereoselectivity of the cycloaddition. Lewis acid catalysts are often employed to enhance the reaction rate and selectivity of Diels-Alder reactions involving cyclic dienes. researchgate.netnih.gov
Diels-Alder Cycloadditions Involving 1,3-Cyclohexadiene Subunits
Ene Reactions
The ene reaction is another pericyclic reaction that involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). nih.govmdpi.com While specific examples involving this compound are not prevalent in the literature, the structural motifs present in the molecule suggest its potential to participate in such reactions. The propanal side chain contains allylic hydrogens that could potentially react with a suitable enophile.
Electrophilic and Nucleophilic Reactions of the Propanal Moiety
The propanal moiety of this compound is a versatile functional group that can undergo both electrophilic and nucleophilic reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Conversely, the α-carbon can be deprotonated to form an enolate, which is a potent nucleophile.
A study on a related compound, (5S,6R)-1-(2-Bromoethyl)-5,6-(propane-2,2-diyldioxy)cyclohexa-1,3-diene, demonstrated that the side chain is susceptible to nucleophilic substitution reactions with a variety of C-, N-, O-, and S-based nucleophiles. rsc.org This indicates that the propanal side chain in this compound, or derivatives thereof, can be a site for introducing further functionality through nucleophilic attack.
The aldehyde group itself can be reduced to an alcohol, as demonstrated in the total synthesis of (-)-drimenol from a cyclohexadiene carboxaldehyde derivative. nih.gov Furthermore, organocatalytic methods can activate the propanal group towards Michael additions. nih.gov
Carbonyl Addition Reactions
The aldehyde functional group in this compound serves as a key site for nucleophilic attack, enabling the formation of new carbon-carbon bonds and the introduction of diverse functional groups.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that readily add to the carbonyl carbon of this compound. masterorganicchemistry.comsigmaaldrich.com This reaction, after an acidic workup, yields secondary alcohols. The choice of the R group in the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents at the carbon atom of the former aldehyde. For instance, the reaction with 3-bromocyclohexene-derived Grignard reagent would be expected to yield the corresponding secondary alcohol, though care must be taken to control reaction conditions to avoid dimerization of the Grignard reagent. stackexchange.com
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde functionality into an alkene. organic-chemistry.orglibretexts.orgwikipedia.org This reaction involves a phosphonium ylide (a Wittig reagent) which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to form an alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org For this compound, this reaction allows for the extension of the side chain with a double bond of predictable geometry.
Iridium-Catalyzed C-C Coupling: In a notable example of carbonyl addition, 1,3-cyclohexadiene itself can act as a nucleophile precursor in iridium-catalyzed C-C coupling reactions with aldehydes. nih.govacs.orgnih.gov Under transfer hydrogenation conditions using isopropanol as a terminal reductant, a catalyst derived from [Ir(cod)Cl]₂ and a chiral ligand like BIPHEP can couple 1,3-cyclohexadiene to aromatic aldehydes. acs.org A plausible mechanism involves the iridium-catalyzed dehydrogenation of a sacrificial alcohol (isopropanol) to generate an iridium-hydride species. nih.gov This species then undergoes hydrometallation with 1,3-cyclohexadiene to form a nucleophilic iridium σ-allyl species. acs.org This allyl species then adds to the aldehyde in a six-centered transition state to furnish the homoallylic alcohol product. nih.gov While this reaction has been demonstrated with aromatic aldehydes, the principle can be extended to the intramolecular reaction of a 1,3-cyclohexadiene moiety with a tethered aldehyde, or the intermolecular reaction with this compound itself.
| Reaction Type | Reagent/Catalyst | Product Type | Key Features |
|---|---|---|---|
| Grignard Addition | RMgX, then H₃O⁺ | Secondary Alcohol | Forms a new C-C bond at the carbonyl carbon. |
| Wittig Reaction | Ph₃P=CHR | Alkene | Converts C=O to C=C; stereochemistry is ylide-dependent. |
| Iridium-Catalyzed Coupling | [Ir(cod)Cl]₂/BIPHEP, i-PrOH | Homoallylic Alcohol | 1,3-Cyclohexadiene acts as the nucleophile precursor. |
Intramolecular Cyclization Reactions
The presence of both a diene and a propanal side chain in the molecular framework of this compound and its derivatives opens up possibilities for intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.
Intramolecular Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. For a derivative of this compound, an intramolecular Diels-Alder (IMDA) reaction can be envisaged if the propanal side chain is modified to contain a dienophile. For example, conversion of the aldehyde to an α,β-unsaturated ester or ketone would create a suitable dienophile. The 1,3-cyclohexadiene moiety would then act as the diene, leading to the formation of a tricyclic caged structure. The IMDA of 5-vinyl-1,3-cyclohexadienes is known to produce tricyclo[3.2.1.02,7]oct-3-enes. oregonstate.edu The feasibility of such a reaction is enhanced by the reduced entropic cost of intramolecular processes. oregonstate.edu
Nazarov Cyclization: The Nazarov cyclization is a 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones, typically catalyzed by a Lewis acid or protic acid. wikipedia.orgorganicreactions.orgthermofisher.com A derivative of this compound could be a precursor to a Nazarov cyclization substrate. For instance, a Wittig reaction on the aldehyde with a vinylphosphonium ylide would generate a 1,3,5-triene system. Subsequent oxidation of the allylic position of the cyclohexadiene ring could potentially yield a divinyl ketone, which could then undergo a Nazarov cyclization. The key step in the mechanism is the formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization. wikipedia.orgnih.gov
Other Intramolecular Reactions: The aldehyde group can also participate in other intramolecular cyclizations. For example, intramolecular aldol-type reactions can lead to the formation of bicyclic systems. nih.gov Furthermore, intramolecular pinacol macrocyclization reactions, induced by low-valent titanium under McMurry conditions, have been used to synthesize diterpenoid eunicellane skeletons incorporating a 1,3-cyclohexadiene moiety from a dialdehyde precursor. nih.gov
Oxidation and Reduction Pathways
The diene and aldehyde functionalities in this compound derivatives are susceptible to various oxidation and reduction reactions, offering pathways to a range of other functionalized molecules.
Reactions with Singlet Oxygen
The reaction of 1,3-cyclohexadienes with singlet oxygen (¹O₂) can proceed through several pathways, primarily [4+2] cycloaddition to form an endoperoxide or an ene reaction to yield a hydroperoxide. acs.orgnih.govresearchgate.net
A theoretical study on the reaction of singlet oxygen with 1,3-cyclohexadiene suggests that the initial addition follows a stepwise diradical pathway to form the cyclohexadiene endoperoxide with a relatively low activation barrier. acs.orgnih.govresearchgate.net This endoperoxide can then undergo further reactions, such as O-O bond cleavage to form a 1,4-diradical, which can rearrange to an epoxyketone or a diepoxide. acs.orgnih.gov
Alternatively, two ene reactions can occur. One is a concerted mechanism leading to 1-hydroperoxy-2,5-cyclohexadiene, while the other proceeds through the same diradical intermediate as the endoperoxide formation to give 1-hydroperoxy-2,4-cyclohexadiene. acs.orgnih.gov In the case of 1,3-cyclohexadien-1-als like safranal (B46814), the aldehyde group can influence the reaction. While the direct photooxygenation of safranal led to decomposition of the desired endoperoxide, the corresponding alcohol derivative underwent a chemoselective singlet oxygen (4+2) cycloaddition to form the endoperoxide in good yield. nih.gov This suggests that for this compound, reduction of the aldehyde to an alcohol prior to photooxygenation might be a more effective strategy for obtaining the corresponding endoperoxide.
| Reactant | Reaction Pathway | Intermediate/Product | Activation Barrier (kcal/mol) |
|---|---|---|---|
| 1,3-Cyclohexadiene + ¹O₂ | [4+2] Cycloaddition (stepwise) | Cyclohexadiene endoperoxide | 6.5 |
| Ene Reaction (concerted) | 1-Hydroperoxy-2,5-cyclohexadiene | 8.8 | |
| Endoperoxide Cleavage | 1,4-Diradical | 22.0 |
Dehydrogenation and Aromatization Processes
The 1,3-cyclohexadiene ring is a precursor to an aromatic system, and dehydrogenation provides a direct route to the corresponding phenyl-substituted propanal derivative. This aromatization is a thermodynamically favorable process due to the formation of a stable aromatic ring. study.com
Quinone-based Oxidants: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for the dehydrogenation of cyclohexadienes to form aromatic compounds. nih.govyoutube.comorganic-chemistry.org The mechanism is believed to involve a hydride transfer from the cyclohexadiene to the quinone, followed by proton transfer. nih.gov This method is generally high-yielding and proceeds under mild conditions.
Metal-Catalyzed Dehydrogenation: The dehydrogenation of 1,3-cyclohexadiene to benzene (B151609) can also be achieved on metal surfaces, such as Pt(111). princeton.edu Studies have shown that alloying platinum with tin can improve the selectivity for benzene formation by preventing further decomposition. princeton.edu
The aromatization of this compound would lead to the formation of 3-phenylpropanal, a valuable fragrance ingredient and synthetic intermediate.
Transfer Hydrogenation Reactions
Transfer hydrogenation is a convenient method for the reduction of functional groups, where a stable organic molecule serves as the hydrogen source in the presence of a catalyst.
Reduction of the Aldehyde: The aldehyde group in this compound can be selectively reduced to a primary alcohol via transfer hydrogenation. Hantzsch esters are commonly used as hydride donors in organocatalytic transfer hydrogenation reactions of α,β-unsaturated aldehydes. princeton.eduorganic-chemistry.orgillinois.educhem-station.com While the aldehyde in this compound is not conjugated with the diene, similar principles of iminium ion activation with a chiral secondary amine catalyst could potentially be applied for its enantioselective reduction. princeton.eduillinois.edu
Reduction of the Diene: The 1,3-cyclohexadiene ring can also be the site of reduction. In iridium-catalyzed transfer hydrogenation, 1,3-cyclohexadiene itself can act as a hydrogen donor for the reduction of other functional groups. nih.govacs.orgnih.gov Conversely, the diene system can be reduced. For example, transfer hydrogenation using a hydrogen donor like isopropanol in the presence of a suitable catalyst could selectively reduce one or both of the double bonds in the cyclohexadiene ring.
Transition Metal Catalyzed Transformations
Transition metal catalysts offer a wide array of synthetic transformations that can be applied to the functional groups present in this compound.
Cross-Coupling Reactions: The sp²-hybridized carbon atoms of the 1,3-cyclohexadiene ring could potentially participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions. This would require prior conversion of a C-H bond to a C-X bond (where X is a halide or triflate) to serve as the electrophilic partner in the coupling. Such reactions would allow for the introduction of various aryl, vinyl, or alkyl groups onto the cyclohexadiene ring.
Metathesis Reactions: The double bonds within the 1,3-cyclohexadiene ring could be involved in ring-opening metathesis polymerization (ROMP) or cross-metathesis reactions with other alkenes, catalyzed by ruthenium or molybdenum complexes. This would lead to the formation of polymers or new acyclic diene structures.
Hydroformylation and Other Carbonylations: The diene system could undergo hydroformylation, catalyzed by rhodium or cobalt complexes, to introduce an additional aldehyde group. The regioselectivity of this reaction would be an important consideration.
Catalyst-Dependent Formation of 1,3-Cyclohexadienes: It is also noteworthy that transition metals play a crucial role in the synthesis of the 1,3-cyclohexadiene scaffold itself. For instance, gold or indium salts can catalyze the formation of 1,3-cyclohexadienes from enynes, while copper(II) triflate favors the formation of the 2,4-cyclohexadiene isomer. nih.gov
C-C Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of 1,3-cyclohexadiene derivatives, these reactions allow for the introduction of new substituents onto the cyclic core, leading to the synthesis of complex molecular architectures.
One notable example is the palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene. This reaction involves the coupling of an aryl iodide, 1,3-cyclohexadiene, and an aniline in the presence of a palladium catalyst and a chiral ligand, such as Ming-Phos, to afford chiral cyclohexenylamines. researchgate.netdicp.ac.cn The reaction proceeds with high regio-, diastereo-, and enantioselectivity, demonstrating excellent functional group tolerance. researchgate.netdicp.ac.cn The proposed mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the 1,3-cyclohexadiene. The resulting π-allylpalladium intermediate is then attacked by the aniline nucleophile to yield the final product and regenerate the Pd(0) catalyst. dicp.ac.cn The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the diene. nih.gov
Another significant C-C coupling reaction is the palladium-catalyzed three-component coupling of aryl halides, 1,3-cyclohexadiene, and boronic acids. This method provides access to 1,4-syn-addition products. The reaction is believed to proceed through a radical-polar crossover mechanism, where a photoexcited palladium catalyst initiates the formation of a carbon radical from the aryl halide. This radical then adds to the 1,3-diene, and the resulting allylic radical is trapped by the palladium catalyst to form a π-allylpalladium complex, which then reacts with the boronic acid. researchgate.net
The presence of the propanal group in this compound would likely influence the outcome of these C-C coupling reactions. The aldehyde functionality is an electron-withdrawing group, which can affect the electron density of the diene system and potentially the regioselectivity of the coupling. Furthermore, the aldehyde group itself could be a site for side reactions under certain conditions, necessitating careful selection of catalysts and reaction parameters to achieve the desired transformation.
Table 1: Examples of Palladium-Catalyzed C-C Coupling Reactions of 1,3-Cyclohexadiene Derivatives This table is generated based on representative data and does not reflect experiments on this compound itself.
| Reaction Type | Catalyst/Ligand | Reactants | Product Type | Key Features |
|---|---|---|---|---|
| Carboamination | Pd(OAc)₂ / Ming-Phos | Aryl iodide, 1,3-Cyclohexadiene, Aniline | Chiral Cyclohexenylamine | High enantioselectivity, broad functional group tolerance. researchgate.netdicp.ac.cn |
| Arylation/Borylation | APhosPdG3 / Mes-PyridylideneCuCl | Aryl bromide, 1-Silyl-1,3-cyclohexadiene, Bis(pinacolato)diboron | Arylboronated Cyclohexene (B86901) | High diastereoselectivity. rsc.org |
| Carboamination | Pd(OAc)₂ / Xantphos | Ethyl diazoacetate, 1,3-Cyclohexadiene, 1-Phenylpiperazine | Unsaturated ε-Amino Acid Derivative | Visible-light mediated, radical-polar crossover mechanism. nih.gov |
Olefin Metathesis and Isomerization
Olefin metathesis, a Nobel Prize-winning reaction, involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgsigmaaldrich.com While highly versatile, the application of olefin metathesis to conjugated dienes like 1,3-cyclohexadiene derivatives can be challenging due to potential side reactions and catalyst deactivation.
Cross-metathesis (CM) between a 1,3-diene and an electron-deficient olefin, such as methyl vinyl ketone, has been investigated. The success of this reaction is highly dependent on the substitution pattern of the diene. For terminal monosubstituted 1,3-dienes, low yields of the desired CM products are often observed due to competing cleavage of the internal double bond. However, this undesired cleavage can be suppressed by using 1,3-dienes with a sterically more congested internal double bond. researchgate.net Grubbs-type ruthenium catalysts are commonly employed for these transformations due to their high functional group tolerance. harvard.edu The electron-withdrawing nature of the propanal group in this compound could potentially influence the reactivity of the diene in metathesis reactions.
Isomerization of the double bonds within the cyclohexadiene ring is another important reaction. For instance, α,β,ε,ζ-unconjugated dienals can be isomerized to the corresponding α,β,γ,δ-unsaturated aldehydes. nih.gov This type of isomerization can be catalyzed by various reagents, including zeolites. nih.gov In the context of this compound, the position of the double bonds is already conjugated to the aldehyde group through the propanal side chain. However, under certain catalytic conditions, isomerization to other isomers could potentially occur. Ruthenium complexes are known to be effective catalysts for the isomerization of olefins. organic-chemistry.org
Table 2: Common Catalysts for Olefin Metathesis and Isomerization
| Reaction Type | Catalyst Family | Common Examples | Key Characteristics |
|---|---|---|---|
| Olefin Metathesis | Ruthenium-based | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubs Catalysts | High functional group tolerance, stable in air and moisture. harvard.edu |
| Olefin Metathesis | Molybdenum-based | Schrock's Catalysts | High activity, but sensitive to air and moisture. libretexts.org |
| Isomerization | Zeolites | Zeolite-NaY | Can catalyze the isomerization of unconjugated dienals. nih.gov |
| Isomerization | Palladium-based | Pd(OAc)₂ | Can catalyze isomerization of allylic alcohols. organic-chemistry.org |
Silaboration Reactions
Silaboration is a reaction that involves the addition of a silicon-boron reagent across a double or triple bond, leading to the formation of molecules containing both silicon and boron moieties. These products are valuable synthetic intermediates that can be further functionalized. The silaboration of conjugated dienes, including 1,3-cyclohexadiene, has been achieved using transition metal catalysts.
Nickel-catalyzed Si-B addition to 1,3-dienes has been reported, although in some cases, disproportionation products are observed instead of the expected silaboration adducts. amanote.com The regioselectivity and stereoselectivity of the silaboration of 1,3-dienes can be controlled by the choice of catalyst and ligands.
For 1,3-cyclohexadiene, palladium-catalyzed asymmetric silaboration has been demonstrated to produce chiral allylsilanes with high enantioselectivity. The reaction of 1,3-cyclohexadiene with a silylborane in the presence of a palladium catalyst and a chiral ligand affords the corresponding 1,4-addition product. The resulting allylsilane can then be used in subsequent transformations, such as reactions with aldehydes to form homoallylic alcohols.
The presence of the electron-withdrawing propanal group in this compound would be expected to influence the electronic properties of the diene system. This could affect the rate and regioselectivity of the silaboration reaction. The compatibility of the aldehyde functionality with the catalyst system and the silicon-boron reagent would also need to be considered to avoid undesired side reactions.
Palladium-catalyzed Diacetoxylation
Palladium-catalyzed diacetoxylation is a powerful method for the 1,4-difunctionalization of conjugated dienes. This reaction introduces two acetate groups across the diene system, leading to the formation of 1,4-diacetoxy-2-alkenes. For 1,3-cyclohexadiene, this reaction has been extensively studied, and conditions have been developed to control the stereochemistry of the product.
The palladium(II)-catalyzed reaction of 1,3-cyclohexadiene in acetic acid in the presence of a co-oxidant such as benzoquinone leads to the formation of 1,4-diacetoxycyclohex-2-ene. The stereochemical outcome of the reaction can be influenced by the presence of additives. For example, the use of sulfoxides as cocatalysts in the palladium-quinone-catalyzed 1,4-diacetoxylation of 1,3-dienes can accelerate the reaction. acs.org Furthermore, aerobic palladium-catalyzed 1,4-cis-diacetoxylation of cyclohexa-1,3-diene has been achieved using a tetrakis(methoxyhydroquinone)porphyrin ligand. scispace.com
The regioselectivity of the diacetoxylation of substituted 1,3-cyclohexadienes is influenced by the electronic and steric properties of the substituent. For a derivative like this compound, the electron-withdrawing nature of the propanal group could direct the regioselectivity of the acetate addition. Careful optimization of the reaction conditions would be necessary to achieve high yields and selectivity of the desired diacetoxylated product while preserving the aldehyde functionality.
Table 3: Stereocontrol in Palladium-Catalyzed Diacetoxylation of 1,3-Cyclohexadiene This table is generated based on representative data for the parent 1,3-cyclohexadiene.
| Additive/Ligand | Stereochemical Outcome | Reference |
|---|---|---|
| Sulfoxides | Ligand-accelerated catalysis | acs.org |
| Tetrakis(methoxyhydroquinone)porphyrin | cis-diacetoxylation | scispace.com |
Theoretical and Computational Chemistry of 1,3 Cyclohexadiene 5 Propanal Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the complex mechanisms and energetics of chemical reactions. For systems incorporating the 1,3-cyclohexadiene (B119728) moiety, these methods have been crucial in understanding pericyclic reactions, such as dimerizations and photoinduced ring-opening.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reaction mechanisms of molecules containing the 1,3-cyclohexadiene (CHD) core.
DFT calculations, particularly using functionals like B3LYP and ωB97XD, have been employed to explore the potential energy surfaces of CHD dimerization. These studies reveal multiple competitive pathways, including concerted [4+2] and [2+2] cycloadditions, as well as stepwise reactions involving diallyl radical intermediates. nih.gov For instance, calculations have determined the activation enthalpies for various transition states, showing that the endo-[4+2] cycloaddition is often the most kinetically favorable pathway. nih.govescholarship.org
The following table summarizes computed activation enthalpies for different dimerization pathways of 1,3-cyclohexadiene, showcasing the ability of DFT to distinguish between competing mechanisms.
| Reaction Pathway | Transition State | ΔH‡ (B3LYP) (kcal/mol) | ΔH‡ (CBS-QB3) (kcal/mol) |
| endo-[4+2] Cycloaddition | endo-2TS | 28.7 | 19.0 |
| exo-[4+2] Cycloaddition | exo-2TS | 30.1 | 21.1 |
| Stepwise C-C Formation | rac-5TS | - | - |
| [6+4] "Concerted" Ene | threo-4TS | 28.3 (UB3LYP) | - |
| Data sourced from quantum mechanical investigations of 1,3-cyclohexadiene dimerization. nih.gov |
These theoretical investigations provide mechanistic insights that are crucial for understanding and predicting the outcomes of such reactions. mdpi.comunimib.it The choice of functional and basis set is critical for obtaining results that align well with experimental observations. escholarship.orgpku.edu.cn
Ab Initio Molecular Orbital Studies
Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. These methods have been applied to study the reactivity and stability of cyclohexadienyl adducts and the photochemistry of aldehydes like propanal. researchgate.netrsc.org
For the propanal moiety, ab initio studies have explored the potential energy surfaces of its lowest-lying excited singlet (S₁) and triplet (T₁) states. researchgate.net These calculations reveal that the excited states have a pyramidal formyl carbon atom, leading to a double-minimum potential energy surface. researchgate.net Such studies provide detailed insight into the spectroscopy and reaction dynamics of the aldehyde group. For instance, the dissociation pathway on the T₁ surface to yield CH₃CH₂ + CHO products has been characterized, identifying multiple transition states and calculating the barrier heights. researchgate.net
The following table presents key findings from an ab initio investigation of the propanal T₁ state potential energy surface.
| Parameter | Value |
| Dissociation Barrier Height | 4766 cm⁻¹ |
| Energy of Products (relative to T₁ min) | 1017 cm⁻¹ |
| Reverse Barrier to Dissociation | 3749 cm⁻¹ |
| Data from ab initio molecular orbital investigation of propanal. researchgate.net |
CASPT2 Level Calculations for Reaction Pathways
For photochemical reactions and systems with significant electron correlation, single-reference methods like DFT can be inadequate. The Complete Active Space Perturbation Theory of the second order (CASPT2) method provides a more robust description of electronically excited states and reaction pathways.
CASPT2 has been instrumental in studying the photoinduced ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904), a fundamental electrocyclic reaction. kyoto-u.ac.jp This reaction proceeds through non-adiabatic transitions, and CASPT2 calculations have been used to map the potential energy curves of the involved electronic states (S₀, S₁, and S₂). kyoto-u.ac.jp These calculations have identified an avoided crossing between the doubly excited 2¹A state and the ground state (1¹A), which is crucial for the reaction pathway. kyoto-u.ac.jp Quantum mechanical calculations using CASPT2 have also been performed for the dimerization of 1,3-cyclohexadiene, providing benchmark data to compare against DFT results. nih.gov
Molecular Orbital Analysis
The analysis of molecular orbitals (MOs), particularly the frontier molecular orbitals, offers a qualitative yet powerful framework for understanding chemical reactivity and selectivity.
HOMO-LUMO Interactions and Frontier Orbital Theory in Reactivity
Frontier Molecular Orbital (FMO) theory posits that a majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.ukprinceton.edu The energy gap between the HOMO and LUMO can be used to gauge chemical reactivity. wuxiapptec.com
In the context of cycloaddition reactions involving dienes like 1,3-cyclohexadiene, FMO theory successfully explains the stereochemical outcomes predicted by the Woodward-Hoffmann rules. imperial.ac.ukresearchgate.net For a Diels-Alder reaction, the interaction involves the HOMO of the diene and the LUMO of the dienophile. libretexts.org The symmetry of these orbitals must allow for constructive overlap to form the new sigma bonds, which dictates whether the reaction proceeds smoothly under thermal conditions. libretexts.org FMO analysis can predict whether a cycloaddition will occur with suprafacial or antarafacial geometry. libretexts.org
Characterization of Electronic States and Non-Adiabatic Dynamics
Many photochemical processes, such as the ring-opening of 1,3-cyclohexadiene, involve transitions between different electronic potential energy surfaces. kyoto-u.ac.jprsc.org The Born-Oppenheimer approximation, which assumes the separation of nuclear and electronic motion, breaks down in these scenarios, necessitating the study of non-adiabatic dynamics. ethz.chmdpi.com
Computational methods like trajectory surface hopping have been developed to simulate these non-adiabatic processes. rsc.orgmdpi.comuci.edu These simulations model the movement of atoms on a specific potential energy surface, with a certain probability of "hopping" to another surface, particularly near regions of strong coupling like conical intersections. researchgate.net The characterization of the electronic states involved—such as the bright 1¹B state and the dark, doubly excited 2¹A state in 1,3-cyclohexadiene—is crucial for understanding the dynamics. kyoto-u.ac.jpresearchgate.net Ultrafast spectroscopy experiments combined with extensive computational simulations provide deep insights into these complex electronic dynamics and the non-adiabatic pathways that govern the reaction outcomes. kyoto-u.ac.jp
Conformational Analysis and Dynamics
The conformational landscape of 1,3-cyclohexadiene-5-propanal is defined by the interplay between the puckering of the six-membered ring and the rotational freedom of the propanal side chain. Understanding these dynamics is crucial for predicting the molecule's reactivity and spectroscopic properties.
Ring Conformations and Energy Barriers
The 1,3-cyclohexadiene ring is not planar and exists in a state of dynamic equilibrium between different non-planar conformations. The primary modes of conformational change involve ring puckering and twisting motions. Computational studies on the parent 1,3-cyclohexadiene molecule have identified a twisted C2 symmetry as the ground state conformation. The interconversion between equivalent twisted conformations proceeds through a planar transition state.
The energy barrier for this ring inversion process is a key parameter characterizing the conformational flexibility of the ring. For the unsubstituted 1,3-cyclohexadiene, a barrier to planarity has been estimated to be approximately 1099 cm⁻¹ (about 3.14 kcal/mol). The presence of a substituent at the 5-position, such as the propanal group, is expected to influence the conformational preferences and the energy barriers to ring inversion. The substituent can adopt either an axial or an equatorial-like position, leading to different steric and electronic interactions within the molecule. Generally, larger substituents favor an equatorial position to minimize steric strain.
| Compound | Method | Energy Barrier (kcal/mol) |
|---|---|---|
| 1,3-Cyclohexadiene | Ab initio | ~3.14 |
| Benzannelated 1,3-Cyclohexadiene | Theoretical Estimation | 3.7 - 8.6 |
Rotational Isomerism of the Propanal Side Chain
The propanal side chain in this compound introduces additional conformational complexity due to rotation around the C-C single bonds. Of particular interest is the rotation around the bond connecting the side chain to the cyclohexadiene ring and the rotation of the aldehyde group itself. These rotations give rise to various rotational isomers (rotamers), each with a distinct energy and geometry.
The relative stability of these rotamers is governed by a combination of steric hindrance and electronic effects. For instance, steric clashes between the aldehyde group and the hydrogens on the cyclohexadiene ring can destabilize certain conformations. Theoretical studies on similar systems, such as aromatic aldehydes, have shown that planar conformations, where the aldehyde group is coplanar with the ring, are often the most stable due to favorable electronic interactions. However, the non-planar nature of the cyclohexadiene ring adds another layer of complexity.
Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface associated with the rotation of the propanal side chain. These calculations can predict the most stable rotamers and the energy barriers separating them.
| Compound | Method | Rotational Barrier (kcal/mol) |
|---|---|---|
| Tropolone-aldehyde | DFT | Significantly lower than esters/amides |
| Benzaldehyde (B42025) | CCSD(T) | ~7.8 |
Reaction Pathway Analysis and Transition State Theory
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool for verifying that a calculated transition state connects the correct reactants and products on the potential energy surface. Starting from the geometry of the transition state, the IRC calculation follows the minimum energy path downhill towards both the reactant and product minima. This provides a detailed picture of the geometric changes that occur during the reaction. For reactions involving 1,3-cyclohexadiene derivatives, such as electrocyclic ring-opening or Diels-Alder reactions, IRC calculations are essential for confirming the concerted or stepwise nature of the mechanism.
Activation Barriers and Thermodynamic Parameters
Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. A key parameter in this theory is the activation barrier, which is the energy difference between the transition state and the reactants. Computational methods can provide accurate estimates of these barriers. For example, in the electrocyclic ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene, a well-studied reaction, the activation barrier is significantly high for the thermal reaction, indicating that it is a photochemically driven process.
In addition to activation barriers, computational chemistry can be used to calculate important thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of reaction. These parameters determine the position of the chemical equilibrium and the spontaneity of a reaction under given conditions.
| Reaction | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Thermal Dimerization ([4+2] cycloaddition) | Activation Enthalpy | ~26-28 |
| Thermal Dimerization ([6+4]-ene reaction) | Activation Enthalpy | ~29-31 |
| Electrocyclization of 1,3,5,7-tetraenes (8π) | Activation Free Energy | ~17-21 |
Mechanistic Studies and Kinetic Modeling
By combining the results from conformational analysis and reaction pathway analysis, detailed mechanistic hypotheses can be formulated for reactions involving this compound. For instance, in cycloaddition reactions, the facial selectivity (i.e., whether the dienophile adds to the top or bottom face of the diene) can be rationalized by considering the steric and electronic properties of the different ring conformations.
Kinetic modeling can then be used to simulate the time evolution of the concentrations of reactants, intermediates, and products based on the calculated rate constants for each elementary step in the proposed mechanism. This allows for a direct comparison with experimental kinetic data, providing a rigorous test of the proposed mechanism. For complex reaction networks, where multiple competing and consecutive reactions can occur, kinetic modeling is an indispensable tool for unraveling the underlying chemical dynamics.
Advanced Spectroscopic Characterization of 1,3 Cyclohexadiene 5 Propanal and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1,3-Cyclohexadiene-5-propanal, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of the molecular framework.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons in the cyclohexadiene ring and the propanal side chain. The chemical shifts are influenced by the electronic environment, with olefinic and aldehydic protons appearing significantly downfield.
The protons on the conjugated double bonds of the cyclohexadiene ring (H-1, H-2, H-3, H-4) are expected to resonate in the olefinic region, typically between 5.5 and 6.0 ppm. The aldehydic proton (H-α) is highly deshielded and would appear much further downfield, generally in the range of 9-10 ppm. libretexts.org The protons on the propanal chain adjacent to the carbonyl group (H-β) would be found around 2.4-2.7 ppm, while the other aliphatic protons on the chain and the ring would appear at higher fields (1.5-2.5 ppm). libretexts.orgchegg.com
Predicted ¹H NMR Signal Assignments for this compound
This table is a predictive representation based on typical chemical shifts for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic CH | 9.7 - 9.8 | Triplet (t) |
| Olefinic CH (ring) | 5.7 - 6.0 | Multiplet (m) |
| Allylic CH (ring) | ~2.8 - 3.2 | Multiplet (m) |
| CH₂ (ring) | ~2.1 - 2.3 | Multiplet (m) |
| CH₂ (chain, adjacent to CHO) | 2.5 - 2.7 | Multiplet (m) |
| CH₂ (chain, adjacent to ring) | 1.6 - 1.9 | Multiplet (m) |
¹³C NMR Spectral Analysis
In the ¹³C NMR spectrum, the carbon atoms of this compound would exhibit a wide range of chemical shifts. The most deshielded signal would correspond to the aldehydic carbonyl carbon, typically appearing between 200-205 ppm. The sp²-hybridized carbons of the cyclohexadiene ring would resonate in the 120-140 ppm region. The sp³-hybridized carbons in the ring and the propanal side chain would appear in the upfield region, generally between 20-45 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
This table is a predictive representation based on typical chemical shifts for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | 201 - 204 |
| Olefinic C=C (ring) | 125 - 130 |
| Allylic CH (ring) | ~30 - 35 |
| CH₂ (ring) | ~22 - 26 |
| CH₂ (chain, adjacent to CHO) | ~40 - 45 |
| CH₂ (chain, adjacent to ring) | ~28 - 33 |
2D NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the propanal chain and around the cyclohexadiene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the link between the propanal side chain and the cyclohexadiene ring, for instance, by observing a correlation from the CH₂ protons of the side chain to the carbons of the ring.
These techniques, used in combination, provide a detailed map of the molecular structure, confirming the proposed constitution of this compound.
The cyclohexadiene ring is not planar and can exist in different conformations. Variable Temperature (VT) NMR is a key technique for studying the dynamic equilibria between these conformers. nih.govnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape and chemical shift.
At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the spectrum will show averaged signals. nih.gov As the temperature is lowered, the interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point and below, the signals for the individual conformers may be resolved. researchgate.net This allows for the determination of the energy barriers to ring inversion and the relative populations of the different conformational isomers. nih.govrsc.org For this compound, VT-NMR could elucidate the preferred orientation (axial vs. equatorial) of the propanal substituent on the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a molecular ion (M•+). libretexts.org This molecular ion is often unstable and undergoes fragmentation in characteristic ways that reflect the molecule's structure. libretexts.org
For this compound (Molecular Formula: C₉H₁₂O, Molecular Weight: 136.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 136. Key fragmentation pathways would likely include:
Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene (B86901) and its derivatives is the retro-Diels-Alder reaction. msu.edu This could lead to the cleavage of the ring, resulting in charged diene and alkene fragments.
Alpha-Cleavage: Aldehydes commonly undergo cleavage at the C-C bond adjacent (alpha) to the carbonyl group. libretexts.orgyoutube.com This could result in the loss of a hydrogen radical (M-1) to form an acylium ion, or cleavage of the propanal chain.
McLafferty Rearrangement: If a gamma-hydrogen is available on the side chain, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule and the formation of a characteristic enol radical cation. libretexts.org
Loss of Side Chain: Cleavage of the bond between the ring and the propanal side chain would result in fragments corresponding to the cyclohexadienyl cation and the propanal radical, or vice versa.
The relative abundance of these fragment ions creates a unique fingerprint that helps to confirm the structure of the molecule.
Predicted Key Fragments in the EI-MS of this compound
This table is a predictive representation based on common fragmentation patterns.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 136 | [C₉H₁₂O]•+ | Molecular Ion (M•+) |
| 135 | [C₉H₁₁O]+ | Loss of H• (Alpha-cleavage) |
| 107 | [C₇H₇O]+ | Loss of C₂H₅• (Chain cleavage) |
| 80 | [C₆H₈]•+ | Retro-Diels-Alder |
| 79 | [C₆H₇]+ | Loss of the propanal chain |
| 57 | [C₃H₅O]+ | Cleavage of bond between ring and chain |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for separating and identifying volatile components within a mixture. In the context of this compound, GC would first separate the compound from a sample matrix based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process induces fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.
The fragmentation of this compound is expected to follow predictable pathways based on its structure. The molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (136.19 g/mol ). Key fragmentation patterns would likely include:
Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene-type structures. This would involve the cleavage of the ring, potentially leading to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment ion at m/z 108.
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common for aldehydes. This could result in the loss of the propyl side chain ([M-43]⁺) to give a fragment at m/z 93, or the loss of the formyl radical ([M-29]⁺, loss of CHO) to give a fragment at m/z 107. The formyl cation [CHO]⁺ itself would appear at m/z 29. docbrown.info
Loss of an Ethyl Group: Cleavage further down the side chain could lead to the loss of an ethyl radical (C₂H₅, 29 Da), resulting in a fragment at m/z 107. The ethyl cation [C₂H₅]⁺ is also a common fragment and would appear at m/z 29. docbrown.infothestudentroom.co.uk
Ring Fragmentation: The cyclohexadiene ring itself can fragment. The parent 1,3-cyclohexadiene (B119728) shows a prominent molecular ion at m/z 80 and a base peak at m/z 79 due to the loss of a hydrogen atom. nist.gov Similar fragments might arise from the cleavage of the side chain.
The relative abundances of these fragments create a distinct pattern that allows for the confident identification of this compound in a complex mixture when compared against a spectral library.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 136 | [C₉H₁₂O]⁺ | Molecular Ion (M⁺) |
| 108 | [C₇H₈O]⁺ | Retro-Diels-Alder (Loss of C₂H₄) |
| 107 | [C₈H₁₁]⁺ | Alpha-Cleavage (Loss of CHO) |
| 93 | [C₆H₅O]⁺ | Alpha-Cleavage (Loss of C₃H₇) |
| 80 | [C₆H₈]⁺ | Cleavage of propanal side chain |
| 79 | [C₆H₇]⁺ | Loss of H from cyclohexadiene fragment |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | Alpha-Cleavage |
High-Resolution Mass Spectrometry for Exact Mass Determination
While low-resolution mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures m/z values to several decimal places. libretexts.org This precision is crucial for unambiguously determining the elemental composition of a molecule. nih.gov HRMS distinguishes between compounds that have the same nominal mass but different molecular formulas.
The molecular formula for this compound is C₉H₁₂O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 amu, ¹H = 1.007825 amu, ¹⁶O = 15.994915 amu), the monoisotopic (exact) mass can be calculated. libretexts.orgmissouri.edu
Calculation of Exact Mass for C₉H₁₂O:
(9 x 12.000000) + (12 x 1.007825) + (1 x 15.994915) = 108.000000 + 12.093900 + 15.994915 = 136.088815 amu
An HRMS instrument would measure the m/z of the molecular ion as 136.0888 (or 137.0966 for the protonated molecule [M+H]⁺ in soft ionization techniques). This highly precise value allows for the confident assignment of the C₉H₁₂O formula, ruling out other potential formulas with a nominal mass of 136, such as C₈H₈O₂ (exact mass 136.052430) or C₁₀H₁₆ (exact mass 136.125201).
| Molecular Formula | Nominal Mass (amu) | Exact Mass (amu) | Compound Example |
|---|---|---|---|
| C₉H₁₂O | 136 | 136.088815 | This compound |
| C₈H₈O₂ | 136 | 136.052430 | Methyl Benzoate |
| C₁₀H₁₆ | 136 | 136.125201 | Limonene |
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from the absorption of infrared radiation that excites vibrations involving a change in the molecule's dipole moment. Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.
For this compound, the spectra would be dominated by characteristic vibrations of the aldehyde group and the cyclic diene. The IR spectrum of propanal, for instance, shows a very strong and characteristic C=O stretching absorption between 1740-1720 cm⁻¹. docbrown.info The aldehyde C-H bond exhibits characteristic stretching vibrations around 2880-2650 cm⁻¹. docbrown.info The 1,3-cyclohexadiene ring contributes C=C stretching vibrations and various C-H stretching and bending modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Assignment Notes |
|---|---|---|---|---|
| C-H Stretch (sp² C-H on diene) | 3100–3000 | Medium | Strong | Stretching of C-H bonds on the double bonds. |
| C-H Stretch (sp³ C-H) | 3000–2850 | Strong | Medium | Stretching of C-H bonds on the ring and side chain. nih.gov |
| C-H Stretch (Aldehyde) | 2880–2650 | Medium, often two bands | Medium | Characteristic Fermi resonance doublet for the C-H bond of the CHO group. docbrown.info |
| C=O Stretch (Aldehyde) | 1740–1720 | Very Strong | Weak | The most prominent band in the IR spectrum for an aliphatic aldehyde. docbrown.info |
| C=C Stretch (Conjugated Diene) | 1650–1600 | Medium-Variable | Very Strong | Symmetric and asymmetric stretches of the conjugated double bonds. Stronger in Raman due to high polarizability. aip.org |
| CH₂ Scissoring/Bending | ~1465 | Medium | Medium | Bending vibrations of methylene (B1212753) groups in the ring and side chain. |
| C-H Bending (out-of-plane) | 900–675 | Strong | Weak | Bending of C-H bonds on the double bonds. |
| Ring Twisting/Deformation | < 200 | Weak | Medium | Low-frequency modes characteristic of the ring structure. researchgate.net |
Time-Resolved Infrared Spectroscopy for Reaction Monitoring
Time-Resolved Infrared (TRIR) spectroscopy is a powerful pump-probe technique used to study the kinetics and mechanisms of chemical reactions on timescales from femtoseconds to seconds. nih.govunipr.it It allows for the direct observation of transient intermediates and the monitoring of reactant consumption and product formation by tracking changes in their characteristic vibrational bands.
For example, TRIR could be used to monitor the formation of this compound from the reaction of acrolein (a dienophile) with a suitable diene in a Diels-Alder reaction, followed by subsequent modification. Alternatively, it could monitor the reduction of the aldehyde group in this compound to an alcohol. In this case, a reaction would be initiated (e.g., by a laser pulse or rapid mixing), and a series of IR spectra would be collected at rapid intervals. spectroscopyonline.com The analysis would focus on:
Disappearance of Reactant Bands: The decay of the C=O stretching band of a reactant aldehyde.
Appearance of Product Bands: The growth of the characteristic C=O stretching band of this compound around 1730 cm⁻¹.
Kinetics: By plotting the intensity of these key bands versus time, the reaction rate constants can be determined.
Intermediate Identification: The appearance and subsequent decay of new absorption bands not belonging to the reactant or product could indicate the presence of short-lived reaction intermediates.
This method provides detailed mechanistic insights that are inaccessible through conventional spectroscopic analysis of starting materials and final products alone. unipr.it
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Properties
Electronic Transitions and Absorption Maxima
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the 200–800 nm range. pressbooks.pub The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. For this compound, two primary chromophores are present: the conjugated diene system of the ring and the carbonyl group of the aldehyde.
π → π* Transition: The conjugated diene system gives rise to an intense absorption corresponding to the promotion of an electron from the highest occupied molecular orbital (HOMO, a π-bonding orbital) to the lowest unoccupied molecular orbital (LUMO, a π*-antibonding orbital). jove.com The wavelength of maximum absorbance (λ_max) for this transition can be estimated using the Woodward-Fieser rules. For a heteroannular (dienes in different rings) or acyclic diene, the base value is 214 nm. For a homoannular diene (dienes in the same ring), like 1,3-cyclohexadiene, the base value is 253 nm. jove.com Substituents on the double bonds will cause a bathochromic (red) shift to longer wavelengths. For 1,3-cyclohexadiene itself, the absorption maximum is observed around 256-258 nm. researchgate.net
n → π* Transition: The aldehyde's carbonyl group possesses non-bonding (n) electrons on the oxygen atom. A lower-energy, and much weaker, transition can occur where one of these non-bonding electrons is promoted to the π* antibonding orbital of the C=O bond. quora.commasterorganicchemistry.com This n → π* transition for simple aliphatic aldehydes typically occurs in the 270–300 nm region with a very low molar absorptivity (ε). masterorganicchemistry.com
The resulting UV-Vis spectrum for this compound would be expected to show a very strong absorption band around 260 nm due to the diene's π → π* transition, which would likely overlap and obscure the much weaker n → π* transition from the aldehyde. jove.com
| Transition | Chromophore | Expected λ_max (nm) | Expected Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π | Conjugated Diene | ~256–260 | High (~8,000–10,000 L mol⁻¹ cm⁻¹) |
| n → π | Aldehyde (C=O) | ~270–300 | Very Low (~10–100 L mol⁻¹ cm⁻¹) |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for assessing the chirality of molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. springernature.com For a molecule like this compound to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. This would be the case if the propanal group at the 5-position creates a stereocenter.
The resulting CD spectrum provides information about the three-dimensional structure of the molecule. The chromophores within the molecule—in this case, the π-system of the 1,3-diene and the carbonyl group (C=O) of the propanal moiety—are primarily responsible for the CD signal. The electronic transitions of these groups occur in a chiral environment, giving rise to characteristic positive or negative bands (Cotton effects) in the CD spectrum.
While specific CD spectroscopic studies on this compound are not extensively documented in the literature, the principles of chiroptical properties in related diene and α,β-unsaturated aldehyde systems can be applied. acs.org The inherent chirality of the diene chromophore, which can adopt a skewed or non-planar conformation, often leads to strong CD signals. The sign and magnitude of the Cotton effects are highly sensitive to the helicity of the diene system and the nature and orientation of substituents.
A hypothetical CD analysis of an enantiomerically pure sample of this compound would be expected to show distinct bands corresponding to the π→π* transitions of the diene and the n→π* and π→π* transitions of the carbonyl group. The analysis of these bands, often supported by computational modeling, could elucidate the absolute configuration and preferred conformation of the molecule in solution.
Ultrafast UV-Vis Transient Absorption Spectroscopy
Ultrafast UV-Vis transient absorption spectroscopy is a pump-probe technique used to study photochemical and photophysical processes that occur on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales. nih.gov This method is particularly well-suited for investigating the dynamics of the electrocyclic ring-opening reaction of the 1,3-cyclohexadiene (CHD) chromophore, a fundamental process in photochemistry. rsc.org
In a typical experiment, a femtosecond laser pulse (the pump) excites the molecule to an electronic excited state. A second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species as a function of the delay time between the pump and probe pulses. This allows for the real-time tracking of excited-state populations, the formation of intermediates, and the appearance of products. nih.gov
Key findings from studies on CHD in solution reveal a multi-step process:
Excited-State Dynamics: Following excitation to the 1B excited state, the molecule moves away from the initial Franck-Condon region on a sub-100 fs timescale.
Product Formation: The initial ground-state photoproduct, cis,Z,cis-1,3,5-hexatriene (cZc-HT), is formed very rapidly, with timescales reported to be around 250 fs. umich.eduresearchgate.net
Vibrational Relaxation and Isomerization: The newly formed cZc-HT is vibrationally "hot." It undergoes subsequent dynamics, including vibrational cooling through energy transfer to the solvent and isomerization around C-C single bonds to form more stable rotamers. These processes occur on distinct picosecond timescales. umich.edu
The presence of the propanal substituent on the cyclohexadiene ring would likely modulate these dynamics, potentially influencing the excited-state lifetime and the quantum yield of the ring-opening reaction, but the fundamental ultrafast pathway is expected to remain the same.
| Process | Observed Timescale | Description |
|---|---|---|
| Initial Product Formation (cZc-HT) | ~250 fs | Ultrafast electrocyclic ring-opening on the excited-state potential energy surface. |
| Rotamer Population Dynamics | 1 - 5 ps | Isomerization of the initial "hot" hexatriene photoproduct around its C-C single bonds. |
| Vibrational Cooling | 10 - 20 ps | Thermal equilibration of the vibrationally excited photoproduct with the surrounding solvent. |
| Activated Isomerization | > 100 ps | Slower, thermally activated isomerization between different hexatriene conformers. |
Advanced Surface Spectroscopic Techniques
High-Resolution Electron Energy Loss Spectroscopy (HREELS)
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a highly sensitive surface science technique used to measure the vibrational spectra of molecules adsorbed on solid surfaces. princeton.eduwikipedia.org The technique involves directing a highly monochromatic beam of low-energy electrons at a surface and analyzing the energy of the scattered electrons. Some electrons lose a discrete amount of energy that corresponds exactly to the quantum of a vibrational mode of the adsorbate molecule or the surface itself. scientaomicron.com
A HREELS study of this compound would require adsorbing the molecule onto a single-crystal surface under ultra-high vacuum (UHV) conditions. The resulting spectrum provides a vibrational fingerprint of the adsorbed species, offering insights into:
Chemical Bonding: The presence and frequency of vibrational modes confirm the chemical integrity of the molecule upon adsorption.
Adsorption Geometry: By applying surface selection rules, the orientation of the molecule relative to the surface can be determined. For instance, in dipole scattering mode, only vibrations with a dynamic dipole moment perpendicular to the surface are strongly observed. lew.ro
Surface-Adsorbate Interaction: Shifts in vibrational frequencies compared to the gas or liquid phase indicate the strength and nature of the bonding to the surface. For example, a significant redshift in the C=O stretching frequency would suggest a strong interaction between the aldehyde group and the surface.
While no specific HREELS data for this compound has been published, a hypothetical spectrum can be predicted. Key vibrational modes that would be targeted for analysis are listed in the table below.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Information Provided |
|---|---|---|
| C=O Stretch (Aldehyde) | 1650 - 1750 | Indicates interaction of the carbonyl group with the surface. A large shift suggests direct bonding. |
| C=C Stretch (Diene) | 1550 - 1650 | Probes the interaction of the π-system with the surface. |
| C-H Stretch (sp² carbons) | 3000 - 3100 | Confirms the presence of the diene ring. |
| C-H Stretch (sp³ carbons) | 2850 - 3000 | Confirms the presence of the aliphatic parts of the molecule. |
| CH₂ Wag/Twist/Rock | 1150 - 1470 | Provides further detail on molecular structure and orientation. |
Time-Resolved Photoelectron Spectroscopy
Time-Resolved Photoelectron Spectroscopy (TRPES) is a sophisticated pump-probe technique that provides unparalleled detail about the electronic structure and dynamics of molecules following photoexcitation. rsc.org A pump laser pulse excites the molecule, and a time-delayed probe pulse with sufficient energy ionizes it. By measuring the kinetic energy of the ejected photoelectrons at different delay times, one can map the evolution of the molecule through its various electronic states. researchgate.net
TRPES has been instrumental in elucidating the complex photochemistry of 1,3-cyclohexadiene (CHD). nih.govirb.hr These gas-phase studies have provided a direct view of the wavepacket dynamics on the excited-state potential energy surfaces, the passage through conical intersections (CoIns), and the subsequent branching between reforming the reactant and forming the ring-opened product. nih.gov
Key insights from TRPES studies of CHD include:
Multi-State Dynamics: The dynamics are not confined to a single excited state. After initial excitation to the bright 1¹B state, the wavepacket rapidly evolves and involves at least one other dark excited state (2¹A). nih.gov
Ultrafast Decay: The population of the excited states decays on a timescale of 100-150 fs as the molecule finds its way back to the ground electronic state. researchgate.netrsc.org
Conical Intersection Pathway: The decay to the ground state occurs through CoIns, which act as efficient funnels for radiationless de-excitation. The TRPES signal provides a direct signature of the molecule's arrival at these critical geometries. nih.gov
Although TRPES experiments have not been performed on this compound, the results for the parent CHD system serve as a foundational model. The propanal substituent would act as a perturbation, potentially altering the energies of the electronic states and the precise location of the conical intersections, which in turn could affect the excited-state lifetime and reaction quantum yield. The fundamental mechanism of ultrafast de-excitation through a conical intersection, however, would be expected to be preserved.
| Time Constant | Assignment | Description |
|---|---|---|
| ~35 - 50 fs | Wavepacket motion on 1¹B state | Initial dynamics on the bright excited state surface, moving away from the Franck-Condon point. |
| ~60 - 90 fs | Decay to ground state via CoIn | Passage through the conical intersection, leading to either ring-opening or return to the CHD ground state. |
| Overall Lifetime | ~100 - 140 fs | The total time the molecule spends on the excited-state potential energy surfaces before returning to the ground state. |
Biosynthetic and Biocatalytic Pathways Involving 1,3 Cyclohexadiene 5 Propanal Precursors
Natural Occurrence of 1,3-Cyclohexadienal Scaffolds
The 1,3-cyclohexadien-1-al scaffold, a close structural relative of 1,3-Cyclohexadiene-5-propanal, is a recurring motif in compounds isolated from a variety of natural sources, including plants and marine organisms. nih.gov These naturally occurring molecules exhibit a range of biological activities and are often key components of essential oils and defensive secretions.
A prominent example is Safranal (B46814) (2,6,6-trimethyl-1,3-cyclohexadien-1-carboxaldehyde), which is the primary constituent responsible for the characteristic aroma of saffron, derived from the flower of Crocus sativus. nih.gov Another notable natural product containing this scaffold is the citral (B94496) dimer , which has been isolated from the marine bryozoan Flustra foliacea. nih.gov The presence of these compounds underscores nature's ability to construct the cyclohexadiene aldehyde core, which serves as a precursor to more complex molecules.
Table 1: Examples of Naturally Occurring 1,3-Cyclohexadienal Scaffolds
| Compound Name | Chemical Name | Natural Source |
| Safranal | 2,6,6-trimethyl-1,3-cyclohexadien-1-carboxaldehyde | Crocus sativus (Saffron) |
| Citral Dimer | Not applicable | Flustra foliacea (Marine Bryozoan) |
| Compound 5 | Not applicable | Amomum tsao-ko (Black Cardamom) |
Enzymatic Transformations Leading to Cyclic Dienals
The biosynthesis of cyclic dienals is often achieved through enzyme-catalyzed reactions that demonstrate high specificity and efficiency. While the precise enzymatic steps leading to this compound are not fully elucidated, the formation of the more common 1,3-cyclohexadien-1-al scaffold is understood to occur via several key transformation types, primarily involving the cyclization of acyclic precursors.
One of the principal mechanisms involves the self-condensation of α,β-unsaturated aldehydes. nih.gov Enzymes can facilitate aldol-type reactions where two molecules of an aldehyde, such as senecialdehyde or crotonaldehyde, react to form a cyclic intermediate that subsequently dehydrates to yield the 1,3-cyclohexadienal structure. nih.gov Organocatalytic biomimetic syntheses using amino acids like L-proline have been shown to mimic these enzymatic cyclizations, for instance, in the conversion of citral into cyclic aldehydes. nih.gov
Furthermore, enzyme-catalyzed pericyclic reactions, such as the Diels-Alder reaction, are crucial in forming six-membered rings in natural product biosynthesis. These "Diels-Alderases" can catalyze intramolecular or intermolecular cycloadditions to construct the cyclohexadiene core with high stereoselectivity. Although primarily studied for forming other cyclic systems, it is plausible that similar enzymatic machinery could be involved in the formation of cyclohexadiene aldehyde precursors from appropriately substituted linear triene substrates. nih.gov
Microbial Biocatalytic Synthesis and Degradation Routes
Microbial biocatalysis offers a powerful platform for both the synthesis and degradation of complex organic molecules. While specific microbial pathways for this compound are not well-documented, the degradation of analogous alicyclic and aromatic compounds by various bacteria provides a model for potential catabolic routes.
Microorganisms, particularly species of Pseudomonas and Bacillus, are known to degrade cyclic compounds like cyclohexane (B81311) and cyclohexanone. researchgate.netnih.gov The typical degradation pathway involves enzymatic hydroxylation of the ring, followed by oxidation to a ketone. Subsequently, a monooxygenase enzyme can catalyze a Baeyer-Villiger oxidation, inserting an oxygen atom into the ring to form a lactone, which is then hydrolyzed to an open-chain carboxylic acid and funneled into central metabolism. researchgate.net It is conceivable that a similar enzymatic cascade could degrade a cyclohexadiene propanal structure, beginning with the reduction of the diene system, oxidation of the propanal side chain, and subsequent ring cleavage.
The degradation of aromatic compounds, which are structurally related to cyclohexadienes, is also well-studied. Bacteria employ dioxygenase enzymes to hydroxylate the aromatic ring, forming cis-dihydrodiol intermediates. nih.gov These are then dehydrogenated to catechols, which undergo ortho- or meta-cleavage of the aromatic ring. nih.gov The genetic and enzymatic machinery involved in these pathways, such as those for degrading cyclohexane carboxylate or other aromatic compounds in denitrifying bacteria like Aromatoleum sp., could potentially be adapted through natural evolution or protein engineering to act on cyclohexadiene-based substrates. nih.govfrontiersin.org
Semisynthetic Routes to Natural Products
The 1,3-cyclohexadienal scaffold is a valuable building block in the targeted synthesis of complex natural products. Its inherent reactivity, stemming from the conjugated diene and aldehyde functionalities, allows for a wide range of chemical transformations. Semisynthetic strategies often begin with a readily available precursor, which is then elaborated into the final target molecule.
One of the most common applications of this scaffold is in Diels-Alder reactions, where it acts as the diene component to construct bicyclic systems. nih.gov Additionally, the aldehyde group can be readily modified. For example, in the total synthesis of the cytotoxic marine natural product acetoxytubipofuran , a key step involves the reduction of a substituted 1,3-cyclohexadiene (B119728) carboxaldehyde to the corresponding alcohol using sodium borohydride. nih.gov
Another example is the synthesis of (-)-drimenol , a sesquiterpenoid. This synthesis was achieved through a reduction of the corresponding cyclohexadiene carboxaldehyde derivative. nih.gov The resulting (-)-drimenol serves as a crucial intermediate for the synthesis of other biologically active compounds, such as (-)-polygodial and (-)-warburganal . nih.gov The semisynthesis of safranal itself has also been achieved through various routes, including the functional group interconversion of precursors like γ-pyronene or α-cyclocitronitrile. nih.gov These examples highlight the utility of cyclohexadiene aldehyde precursors as versatile intermediates in the synthesis of diverse and complex natural products. nih.goviisc.ac.in
Applications of 1,3 Cyclohexadiene 5 Propanal and Its Derivatives in Advanced Materials and Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
In the realm of synthetic organic chemistry, compounds that serve as fundamental building blocks are indispensable for the efficient construction of complex molecules. nih.gov 1,3-Cyclohexadiene-5-propanal and its structural analogs, known as 1,3-cyclohexadienals, are recognized as versatile intermediates. nih.govresearchgate.net The presence of both a diene and an aldehyde allows for a wide range of chemical transformations, enabling chemists to introduce significant molecular complexity in a controlled manner. These building blocks are particularly prized for their application in cycloaddition reactions, which are among the most powerful methods for forming six-membered rings. researchgate.netwikipedia.org
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the reaction of a conjugated diene with an alkene (dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org The 1,3-cyclohexadiene (B119728) moiety within the propanal structure is an excellent diene for this purpose. nih.gov These reactions are noted for their high degree of regio- and stereoselectivity, providing a reliable method for creating complex cyclic systems. nih.gov
The structure of this compound can be involved in cascade reactions, where a sequence of intramolecular processes occurs to rapidly build molecular complexity from a single starting material. baranlab.org For instance, a Lewis acid-catalyzed intramolecular Diels-Alder reaction can produce an intermediate which is then transformed into a dienal. nih.gov The aldehyde group can also influence the reactivity and selectivity of the Diels-Alder reaction or participate in subsequent transformations. The reaction can be catalyzed by various Lewis and Brønsted acids, such as boron trifluoride ethyl etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄), to improve efficiency. nih.gov
Table 1: Catalysts in Diels-Alder Reactions for 1,3-Cyclohexadienal Scaffolds
| Catalyst Type | Example Catalyst | Role in Reaction | Reference |
|---|---|---|---|
| Lewis Acid | ZnBr₂, LiClO₄/Et₂O | Lowers activation energy, allows for milder reaction conditions. | nih.gov |
| Lewis Acid | TiCl₄, BF₃·OEt₂ | Catalyzes cycloaddition between cinnamaldehyde (B126680) and enamines. | nih.gov |
The utility of the 1,3-cyclohexadienal framework is prominently demonstrated in its role as a key intermediate in the total synthesis of natural products. nih.gov Total synthesis is the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available precursors. The cyclohexadiene carboxaldehyde core has been utilized as a starting material in the synthesis of bioactive compounds like fumagillol (B1674179) and (+)-palitantin. nih.gov
For example, in the synthesis of (-)-drimenol, a reduction reaction involving a cyclohexadiene carboxaldehyde derivative is a critical step. nih.gov This intermediate, in turn, serves as a precursor for the synthesis of other complex molecules such as (-)-polygodial and (-)-warburganal. nih.gov These synthetic routes highlight the strategic importance of the 1,3-cyclohexadiene aldehyde scaffold in providing access to diverse and structurally complex molecular targets.
Polymer Chemistry Applications
The reactivity of the diene and aldehyde groups in this compound also lends itself to applications in polymer chemistry, where it can be used to create polymers with specific thermal and mechanical properties.
1,3-Cyclohexadiene (1,3-CHD), the parent compound of this compound, can be polymerized to form poly(1,3-cyclohexadiene) (PCHD). researchgate.net The polymerization can be initiated using various systems, including sec-butyllithium, often in combination with additives like tetramethylethylenediamine to control the process. researchgate.net This suggests that functionalized derivatives such as this compound could also serve as monomers. The inclusion of the propanal group would introduce aldehyde functionalities along the polymer chain, which could be used for post-polymerization modifications. Furthermore, block copolymers, such as those containing blocks of poly(1,3-cyclohexadiene) and polystyrene, have been synthesized, demonstrating the versatility of this monomer class in creating advanced polymer architectures. researchgate.net
Table 2: Polymerization Systems for 1,3-Cyclohexadiene (1,3-CHD)
| Initiator System | Polymer Type | Key Feature | Reference |
|---|---|---|---|
| sec-Butyllithium | Poly(1,3-cyclohexadiene) | Initiates polymerization, but control can be limited. | researchgate.net |
| sec-BuLi / Ether | Poly(1,3-cyclohexadiene) | Achieves well-controlled living anionic polymerization. | researchgate.net |
| sec-BuLi / Additives | Poly(styrene-block-1,3-cyclohexadiene) | Improves control, allowing for block copolymer synthesis. | researchgate.net |
The functional groups of 1,3-cyclohexadiene derivatives are useful for creating specialized polycarbonates. For instance, the terpolymerization of 1,3-cyclohexadiene oxide with propylene (B89431) oxide and CO₂ can produce functionalized polycarbonates. researchgate.net These materials are valuable for subsequent cross-linking reactions, such as through thiol-ene chemistry, which involves the reaction between a thiol and an alkene. researchgate.netnih.gov This process allows for the creation of robust polymer networks. The resulting cross-linked polycarbonates can exhibit a wide range of mechanical properties, with elongations at break reaching nearly 200% depending on the cross-linker ratio. nih.gov The aldehyde group on this compound could offer an additional site for functionalization or cross-linking, further expanding the potential applications in creating versatile polycarbonate materials.
Photoactive and Photochromic Materials
Photoactive materials are substances that undergo a physical or chemical change in response to light. The 1,3-cyclohexadiene ring system is known for its photochemical reactivity. Upon irradiation with light, 1,3-cyclohexadiene can undergo a ring-opening reaction to form cis-1,3,5-hexatriene. researchgate.net This transformation is a classic example of an electrocyclic reaction and forms the basis for potential photochromic applications, where a material changes color reversibly upon exposure to light. This inherent photoactivity suggests that polymers and materials incorporating the this compound unit could be developed for applications in optical data storage, smart windows, or as light-sensitive switches.
Application in Optical Control and Switching Devices
The photochromic behavior of 1,3-cyclohexadiene derivatives, characterized by the reversible transformation between a closed-ring cyclohexadiene and an open-ring hexatriene isomer upon irradiation, is central to their application in optical technologies. acs.org This isomerization induces significant changes in the molecule's absorption spectrum, geometry, and electronic structure, making it an excellent candidate for molecular switches. nih.govacs.org
Dithienylethenes, a prominent class of photochromic compounds, exemplify this principle. Their photo-conversion involves the reversible formation of a cyclohexadiene-like closed-ring structure from an open-ring hexatriene upon UV light exposure. acs.org This process can be reversed with visible light, allowing for thousands of switching cycles with high fatigue resistance. acs.org This robust reversibility is critical for applications in optical memory devices and light-driven molecular machines. nih.gov The development of such systems aims to achieve complete photocontrol of conformation, enabling the "on-off" switching of specific molecular functions in response to light. acs.org
| Device Type | Underlying Principle | Key Feature of Cyclohexadiene Moiety |
| Optical Memory | Reversible photoisomerization leads to two distinct states with different properties (e.g., absorption spectra), which can represent binary data (0 and 1). | Thermal stability of both isomers and high fatigue resistance allow for reliable data writing, reading, and erasing. acs.org |
| Molecular Machines | Light-induced conformational changes generate mechanical work at the molecular level. | The significant geometric change between the open- and closed-ring forms can be harnessed to produce motion. nih.gov |
| "Smart" Receptors | Photocontrol of receptor conformation alters its binding affinity for specific analytes, enabling light-regulated sensing. nih.gov | The ability to switch between defined structures allows for the modulation of binding sites. acs.org |
This table summarizes the application of 1,3-cyclohexadiene derivatives in optical control and switching devices, highlighting the key principles and features.
Conformation-Specific Photocatalysts
The light-activated ring-opening of the 1,3-cyclohexadiene chromophore is a key reaction leveraged in the design of conformation-specific photocatalysts. nih.gov Photocatalysis is an advanced oxidation process where a semiconductor material absorbs photons, generating electron-hole pairs that drive redox reactions. mdpi.com By incorporating a photoswitchable cyclohexadiene unit into a catalyst's structure, it is possible to control its catalytic activity with light.
The distinct conformations of the closed-ring and open-ring isomers can exhibit different catalytic efficiencies or selectivities. For instance, the steric environment around the active site of a catalyst can be altered by the photoisomerization, thereby gating access for substrates. This concept is inspired by natural systems where conformational changes in proteins regulate enzymatic activity. acs.orgnih.gov The ability to reversibly switch the catalyst between an active and an inactive state using light offers precise spatial and temporal control over chemical reactions, a significant advantage in fine chemical synthesis and materials fabrication. acs.org
Research in this area focuses on designing systems where the isomerization of the photoswitch creates a significant and predictable change in the catalyst's structure, balancing molecular crowding with conformational freedom to achieve effective control. acs.org
Components in Dye-Sensitized Solar Cells
Derivatives of 1,3-cyclohexadiene are being explored for use in photochromic dye-sensitized solar cells (DSSCs), creating "smart" photovoltaic windows. nih.govnature.com DSSCs are a promising photovoltaic technology that mimics photosynthesis, using a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-band-gap semiconductor. researchgate.netfrontiersin.org
By integrating a photochromic unit, such as a derivative of the cyclohexadiene family, into the structure of the sensitizer dye, the solar cell's optical properties can be dynamically controlled. nih.govdemadrillegroup.com These photochromic DSSCs can self-adjust their light transmittance and power conversion efficiency (PCE) in response to varying light intensity. nature.comdemadrillegroup.com Under low-light conditions, the dye is in its transparent, uncolored state. demadrillegroup.com Upon intense illumination, it converts to a colored isomer, increasing light absorption and power generation. demadrillegroup.com
Recent research has focused on developing push-pull photochromic sensitizers, often incorporating a diphenyl-naphthopyran unit which undergoes a similar ring-opening/closing reaction. These solar cells have demonstrated the ability to reversibly change color and achieve PCEs of up to 4.17%. nih.govdemadrillegroup.com The coloration-decoloration process is fully reversible, and the devices show good stability. nih.govresearchgate.net
| Performance Metric | Value | Conditions | Reference |
| Max. Power Conversion Efficiency (PCE) | 4.17% | Opaque Cell | nih.govdemadrillegroup.com |
| Reversible AVT Change | ~40% | Semi-transparent Cell | rsc.org |
| Stability | >50 days | Continuous Operation | researchgate.net |
| Max. Power Output (Mini-module) | 32.5 mW | 23 cm² module | nih.gov |
This table presents key performance metrics for photochromic dye-sensitized solar cells utilizing dyes with photoswitchable components.
Development of Novel Chemical Scaffolds and Rigid Building Blocks
The 1,3-cyclohexadiene motif is a fundamental building block in organic synthesis, primarily through its participation in [4+2] cycloaddition, or Diels-Alder, reactions. nih.govnih.govnih.gov This reaction provides a powerful and versatile method for constructing six-membered rings, which are core structures in many complex natural products and pharmaceutical agents. nih.gov
The reaction of a 1,3-cyclohexadiene derivative with a dienophile leads to the formation of bicyclo[2.2.2]octene derivatives. rsc.orgnih.gov These products are characterized by their rigid, three-dimensional structures. This conformational rigidity is highly desirable in medicinal chemistry for designing molecules with specific spatial orientations to interact with biological targets and in materials science for constructing well-defined molecular architectures. nih.gov
The synthesis of enantiopure bicyclo[2.2.2]octane derivatives has been achieved through diastereoselective Diels-Alder reactions using chiral dienophiles with 1,3-cyclohexadiene. nih.gov The resulting bicyclic structures serve as valuable scaffolds for further chemical elaboration. nih.govrsc.org The inherent reactivity of the cyclohexadiene ring and its aldehyde functionality (in the case of this compound) allows for a wide range of chemical transformations, making it a versatile starting point for the synthesis of diverse and complex molecules. nih.govmdpi.com
Analytical Method Development for 1,3 Cyclohexadiene 5 Propanal and Its Metabolites/intermediates
Chromatographic Methodologies
Chromatography is a fundamental technique for separating and analyzing complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable approaches for the analysis of 1,3-Cyclohexadiene-5-propanal.
HPLC is a powerful tool for the quantification and purity assessment of non-volatile or thermally labile compounds. For the analysis of aldehydes like this compound, a derivatization step is often necessary to enhance detection by UV-Vis spectrophotometry. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde functional group to form a stable 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the UV-visible region. epa.govnih.govacs.org
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of the DNPH derivative of this compound would involve the following:
Column: A C18 column is commonly used for the separation of DNPH derivatives. fishersci.com
Mobile Phase: A gradient elution with a mixture of water and an organic solvent, such as acetonitrile, is typically employed. The gradient allows for the effective separation of the target analyte from other components in the sample matrix.
Detection: UV-Vis detection at a wavelength of approximately 360 nm is suitable for the quantification of the DNPH derivatives. csus.edu
Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.
Method validation would be performed to ensure the reliability of the results, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative RP-HPLC Method Parameters for this compound-DNPH Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 360 nm |
| Column Temperature | 30 °C |
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatile nature of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a primary analytical choice. rsc.orgresearchgate.net
For direct analysis by GC-FID, a non-polar or medium-polarity capillary column would be appropriate for the separation of this cyclic aldehyde. The oven temperature program would be optimized to ensure good resolution from other volatile components.
GC-MS provides both separation and structural information, making it a powerful tool for identification. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns related to the cyclohexadiene and propanal moieties.
Table 2: Hypothetical GC-FID Method Parameters for Volatile Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile organic compounds from various matrices. nih.gov For the analysis of this compound, headspace SPME (HS-SPME) coupled with GC-MS would be an effective approach. sigmaaldrich.com
In HS-SPME, a fused silica fiber coated with a suitable stationary phase is exposed to the headspace above the sample. The volatile analytes, including this compound, partition onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. The choice of fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.
Optimization of SPME parameters such as extraction time, temperature, and sample agitation is crucial for achieving high sensitivity and reproducibility.
Spectroscopic Analytical Techniques
Spectroscopic techniques are invaluable for the structural elucidation and characterization of this compound.
UV-Vis Spectroscopy: Due to the conjugated diene system within the cyclohexadiene ring, this compound is expected to exhibit strong UV absorbance. The presence of conjugation shifts the absorption maximum to longer wavelengths. libretexts.orglibretexts.org The position of the λmax can provide information about the extent of conjugation in the molecule. The carbonyl group of the aldehyde can also participate in conjugation, further influencing the UV-Vis spectrum. masterorganicchemistry.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide detailed information about the structure of this compound. Key signals would include those for the olefinic protons of the cyclohexadiene ring, the aldehydic proton (typically in the 9-10 ppm region), and the protons of the propyl chain. chemicalbook.comspectrabase.com The coupling patterns between these protons would help to confirm the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region) and the sp² hybridized carbons of the diene system. uobasrah.edu.iqrsc.org
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentations would include the loss of the propanal side chain, cleavage at the alpha-carbon to the carbonyl group, and retro-Diels-Alder reactions of the cyclohexadiene ring. chemguide.co.ukdocbrown.infolibretexts.org
Advanced Separation Techniques
For complex samples or for the separation of closely related isomers or metabolites, advanced separation techniques may be required.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer advantages over HPLC and GC for certain applications, including faster separations and reduced solvent consumption. SFC could be particularly useful for the analysis of thermally labile metabolites of this compound.
Chiral Chromatography: If this compound or its metabolites are chiral, enantioselective separation may be necessary. This can be achieved using chiral stationary phases (CSPs) in either HPLC or GC.
Derivatization Strategies for Enhanced Analysis
As mentioned for HPLC, derivatization can significantly improve the analytical performance for aldehydes.
For GC Analysis: In addition to direct analysis, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. coresta.org This reaction forms a stable oxime derivative that is more volatile and can be detected with high sensitivity by an electron capture detector (ECD) or by mass spectrometry. researchgate.netresearchgate.net This approach is particularly useful for trace-level analysis.
For HPLC Analysis: The use of DNPH is a well-established method for the HPLC analysis of aldehydes and ketones. epa.govacs.org The resulting hydrazones are stable and have strong chromophores, allowing for sensitive UV detection. fishersci.comcsus.edu
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,3-Cyclohexadiene-5-propanal in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Self-contained breathing apparatus is advised during large-scale spills or fires .
- Spill Management : Use inert absorbents (e.g., vermiculite) to contain spills. Avoid water spray, which may spread the compound. Dispose of contaminated materials as hazardous waste .
- Storage : Store in a cool, ventilated area away from oxidizers. Use airtight containers to prevent degradation .
Q. How can researchers synthesize this compound, and what catalytic systems are effective?
- Methodological Answer :
- Synthetic Route : A common approach involves the oxidation of 3-cyclohexenylpropanol using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 8:2) .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity. Optimize temperature (20–25°C) to avoid side reactions like over-oxidation .
- Purification : Use flash chromatography (silica gel, gradient elution) or distillation under reduced pressure (BP: ~120°C at 15 mmHg) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows diagnostic peaks: δ 9.8 ppm (aldehyde proton), δ 5.5–6.2 ppm (conjugated diene protons). ¹³C NMR confirms carbonyl (δ ~200 ppm) and diene carbons .
- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) .
- Mass Spectrometry : ESI-MS in positive mode typically yields [M+H]⁺ at m/z 138.1. High-resolution MS validates molecular formula (C₉H₁₀O) .
Advanced Research Questions
Q. How do structural modifications to this compound influence its reactivity in Diels-Alder reactions?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the diene increase reaction rate by lowering LUMO energy. Computational modeling (DFT at B3LYP/6-31G*) predicts regioselectivity .
- Steric Effects : Substituents at the 5-position (e.g., methyl groups) reduce steric hindrance, favoring endo transition states. Validate via X-ray crystallography of adducts .
- Experimental Validation : Conduct kinetic studies under varying temperatures (0–40°C) and dienophile concentrations. Use HPLC to quantify product ratios .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Compare DSC (differential scanning calorimetry) results with computational thermochemistry (e.g., Gaussian calculations for ΔHf). Discrepancies >5% may indicate impurities .
- Isomer Control : Verify sample purity via GC-MS to rule out contributions from tautomers (e.g., keto-enol forms) .
- Collaborative Replication : Share samples with independent labs to confirm reproducibility, addressing potential instrumentation bias .
Q. How can computational methods predict degradation pathways of this compound under oxidative storage conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with O₂ and humidity using software like GROMACS. Identify vulnerable sites (e.g., aldehyde group) .
- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS/MS. Compare with in silico predictions .
- Stabilizers : Test antioxidants (e.g., BHT) at 0.1–1.0% w/w. Monitor efficacy via UV-Vis spectroscopy (λmax ~270 nm) .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
